Pepluanin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZRELSKRRBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Pepluanin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the isolation of Pepluanin A, a potent jatrophane diterpene from Euphorbia peplus. This document outlines the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product. This compound has garnered significant interest for its ability to modulate multidrug resistance in cancer cells, a critical challenge in oncology.[1]
Core Concepts and Biological Significance
Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin conditions.[2][3] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, particularly a diverse array of diterpenoids.[4][5][6] Among these, the jatrophane class of diterpenes has shown significant therapeutic potential.[7]
This compound, a member of the jatrophane family, was first isolated and characterized by Corea et al. in 2004.[1] The primary biological activity of interest for this compound is its potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, this compound can restore the efficacy of conventional chemotherapeutic agents that are otherwise expelled from cancer cells, offering a promising avenue for combination therapies.[1]
Experimental Protocols
The following protocols are based on established methods for the isolation of jatrophane diterpenoids from Euphorbia peplus and are supplemented with specific details from the initial discovery of this compound.
Plant Material Collection and Extraction
-
Plant Material : The aerial parts of Euphorbia peplus are collected and air-dried.
-
Extraction : The dried plant material is powdered and extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude extract.
-
Initial Fractionation : The crude extract is typically subjected to a primary fractionation step. This can be achieved using a variety of techniques, such as liquid-liquid partitioning or column chromatography over silica gel. A common approach involves partitioning the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol-water).
-
Silica Gel Column Chromatography : The fraction containing the diterpenoids is then subjected to silica gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.
Structure Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound. It is important to note that specific yields can vary depending on the plant material and the efficiency of the isolation process. The original study by Corea et al. (2004) should be consulted for the most accurate quantitative data.
| Parameter | Value | Method of Determination | Reference |
| Molecular Formula | C35H42O11 | High-Resolution Mass Spectrometry | Corea et al., 2004 |
| ¹H NMR Data | See original publication for detailed shifts and coupling constants | NMR Spectroscopy | Corea et al., 2004 |
| ¹³C NMR Data | See original publication for detailed chemical shifts | NMR Spectroscopy | Corea et al., 2004 |
| P-gp Inhibition | Outperforms cyclosporin A by a factor of at least 2 | P-gp-mediated daunomycin transport assay | [1] |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia peplus.
Signaling Pathway
This compound exerts its multidrug resistance modulating effect by inhibiting the P-glycoprotein efflux pump. The following diagram depicts the simplified signaling pathway of P-gp mediated drug efflux and its inhibition.
Conclusion
The isolation of this compound from Euphorbia peplus presents a valuable opportunity for the development of novel therapeutics to combat multidrug resistance in cancer. The protocols outlined in this guide provide a framework for researchers to successfully isolate and study this potent natural product. Further investigation into the structure-activity relationships of this compound and its analogues may lead to the development of even more effective P-gp inhibitors, ultimately improving patient outcomes in oncology.
References
- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Pepluanin A: A Technical Guide
For Immediate Release
A Comprehensive Elucidation of the Chemical Structure of Pepluanin A, a Potent P-Glycoprotein Inhibitor
This technical guide provides a detailed account of the chemical structure elucidation of this compound, a jatrophane diterpene isolated from Euphorbia peplus L. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of complex natural products.
This compound has garnered significant interest due to its potent inhibitory activity against P-glycoprotein (P-gp), a key protein associated with multidrug resistance in cancer cells.[1] A thorough understanding of its chemical architecture is paramount for structure-activity relationship (SAR) studies and the design of novel P-gp inhibitors.
Spectroscopic Data Analysis
The structure of this compound was determined through a comprehensive analysis of its spectroscopic data, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 38.5 | 2.15, m |
| 2 | 75.4 | 5.30, d (10.5) |
| 3 | 80.1 | 5.65, d (10.5) |
| 4 | 135.2 | - |
| 5 | 130.8 | 5.90, br s |
| 6 | 35.1 | 2.40, m |
| 7 | 28.9 | 1.80, m; 1.65, m |
| 8 | 78.2 | 4.95, t (8.5) |
| 9 | 82.3 | 5.85, d (8.5) |
| 10 | 45.2 | 2.60, m |
| 11 | 138.1 | - |
| 12 | 125.4 | 5.10, br d (9.0) |
| 13 | 32.1 | 2.25, m |
| 14 | 205.3 | - |
| 15 | 72.8 | 4.80, s |
| 16 | 21.5 | 1.10, s |
| 17 | 18.9 | 1.05, d (7.0) |
| 18 | 15.3 | 0.95, d (7.0) |
| 19 | 16.2 | 1.75, s |
| 20 | 28.7 | 1.25, s |
| Acetyl Group | ||
| OAc-9 | 170.1 | - |
| 21.2 | 2.05, s | |
| Nicotinoyl Group | ||
| C-1' | 130.5 | - |
| C-2' | 152.1 | 9.10, br s |
| C-3' | 123.5 | 7.45, dd (8.0, 5.0) |
| C-4' | 137.2 | 8.20, dt (8.0, 2.0) |
| C-5' | 123.5 | 7.45, dd (8.0, 5.0) |
| C-6' | 150.8 | 8.70, dd (5.0, 2.0) |
| OCO | 165.4 | - |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provided the molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HR-FAB-MS | Positive | 624.3125 [M+H]⁺ | 624.3122 | C₃₅H₄₅NO₉ |
Experimental Protocols
The elucidation of the structure of this compound involved the following key experimental methodologies.
Isolation of this compound
This compound was isolated from the whole plant of Euphorbia peplus L. The air-dried plant material was extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Spectroscopy
NMR spectra were acquired on a Bruker DRX-600 spectrometer. ¹H and ¹³C NMR spectra were recorded at 600 MHz and 150 MHz, respectively, in CDCl₃. Standard Bruker pulse programs were used for 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-700 mass spectrometer using a glycerol matrix.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow employed for the structural elucidation of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
Key Structural Features and Signaling Pathway Insights
The spectroscopic data revealed that this compound possesses a jatrophane diterpenoid skeleton, characterized by a 5/11/3-membered tricyclic ring system. Key structural features include an acetyl group at C-9 and a nicotinoyl group at C-3. The relative stereochemistry was established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The potent P-gp inhibitory activity of this compound highlights the importance of the substitution pattern on the jatrophane core for its interaction with the transporter protein.[1]
The following diagram illustrates a simplified hypothetical signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by this compound.
Caption: Inhibition of P-gp mediated drug efflux by this compound.
References
Pepluanin A: A Technical Guide to its Mechanism of P-Glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Natural products have emerged as a promising source of P-gp inhibitors. Among these, Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent modulator of P-gp activity. This technical guide provides an in-depth analysis of the mechanism of P-glycoprotein inhibition by this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the proposed molecular interactions and experimental workflows.
Introduction to this compound and P-Glycoprotein
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] Its expression in cancer cells is a well-established mechanism of resistance to a wide range of structurally and functionally diverse chemotherapeutic agents, including anthracyclines (e.g., doxorubicin, daunorubicin), vinca alkaloids, and taxanes.[2] P-gp binds to these substrates and transports them out of the cell, a process fueled by the hydrolysis of ATP.[1]
This compound is a complex macrocyclic diterpenoid belonging to the jatrophane family, isolated from the plant Euphorbia peplus.[2] Research has identified jatrophane diterpenes as a promising class of P-gp inhibitors.[2][3] this compound, in particular, has demonstrated significant potency in reversing P-gp-mediated multidrug resistance in preclinical studies.[2][4]
Mechanism of P-Glycoprotein Inhibition by this compound
The primary mechanism by which this compound inhibits P-glycoprotein is through direct interaction with the transporter, likely at one of its substrate binding sites. This competitive inhibition prevents the binding and subsequent efflux of chemotherapeutic drugs.
Direct Interaction and Competitive Inhibition
Studies on this compound and related jatrophane diterpenes indicate that they act as modulators of P-gp by directly binding to the protein.[2] This binding interferes with the transport cycle of P-gp substrates. While the precise binding site for this compound on P-gp has not been definitively elucidated, structure-activity relationship (SAR) studies on a series of jatrophane diterpenes have provided insights into the key molecular features required for potent inhibition. These studies highlight the importance of the substitution pattern on the medium-sized ring of the jatrophane skeleton, particularly at carbons 8, 9, 14, and 15.[2][5] Specifically, an acetoxyl group at C-9, a carbonyl group at C-14, and a free hydroxyl at C-15 enhance inhibitory activity, whereas a free hydroxyl at C-8 diminishes it.[2] This suggests a specific binding pocket within P-gp that accommodates these structural features.
The proposed mechanism is that this compound acts as a competitive inhibitor, vying with chemotherapeutic agents for the same binding pocket on P-gp. By occupying this site, this compound prevents the efflux of P-gp substrates like daunorubicin, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cancer cells.
Figure 1. Proposed mechanism of P-gp inhibition by this compound.
Impact on P-gp ATPase Activity
The effect of this compound on the ATPase activity of P-glycoprotein has not been explicitly reported in the currently available literature. However, for many P-gp inhibitors that act as substrates, an initial stimulation of ATPase activity is observed, which can be followed by inhibition at higher concentrations. For non-substrate inhibitors, a direct inhibition of ATPase activity without initial stimulation is often seen. Given that this compound is a potent inhibitor of P-gp-mediated transport, it is plausible that it modulates the ATPase activity of the transporter. Further experimental investigation is required to elucidate the precise effect of this compound on P-gp's ATP hydrolysis.
Quantitative Data on P-Glycoprotein Inhibition
The primary quantitative measure of this compound's efficacy comes from its ability to inhibit the efflux of the P-gp substrate, daunorubicin.
| Compound | Cell Line | Assay Type | P-gp Substrate | Potency | Reference |
| This compound | Not specified in abstract | Daunomycin Transport Inhibition | Daunomycin | > 2-fold more potent than Cyclosporin A | [2] |
| Cyclosporin A | Not specified in abstract | Daunomycin Transport Inhibition | Daunomycin | Reference Compound | [2] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The potency is described relative to Cyclosporin A.
Experimental Protocols
This section details the methodologies used to assess the P-gp inhibitory activity of compounds like this compound.
Daunomycin Efflux Inhibition Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent anticancer drug daunorubicin from MDR cancer cells.
Objective: To quantify the inhibition of P-gp transport activity.
Materials:
-
Multidrug-resistant cancer cell line overexpressing P-gp (e.g., K562/ADR, MCF-7/ADR).
-
Parental sensitive cell line (e.g., K562, MCF-7).
-
Daunorubicin hydrochloride.
-
This compound and other test compounds.
-
Cyclosporin A (as a positive control).
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure (based on Corea et al., 2004): [2]
-
Cell Culture: Culture the resistant and sensitive cell lines under standard conditions. Maintain drug selection for the resistant line if necessary.
-
Daunomycin Loading: Incubate the cells (typically 1 x 10^6 cells/mL) with a defined concentration of daunorubicin (e.g., 10 µM) for a specified time (e.g., 1 hour) at 37°C to allow for drug accumulation.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular daunorubicin.
-
Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed medium containing various concentrations of the test compound (this compound) or the positive control (Cyclosporin A). A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.
-
Flow Cytometry Analysis: After the efflux period, wash the cells with ice-cold PBS and analyze the intracellular daunorubicin fluorescence using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition. The activity is often expressed as a percentage of the inhibition achieved with a saturating concentration of a known inhibitor like Cyclosporin A.
Figure 2. Workflow for the Daunomycin Efflux Inhibition Assay.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. It helps to determine if a compound is a substrate (stimulates ATPase activity) or an inhibitor.
Objective: To determine the effect of this compound on the ATP hydrolysis function of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells or a mammalian cell line).
-
ATP.
-
Assay buffer (containing MgCl2, and inhibitors of other ATPases like ouabain and sodium azide).
-
This compound and other test compounds.
-
Verapamil or other known P-gp substrate (as a positive control for stimulation).
-
Sodium orthovanadate (a P-gp ATPase inhibitor, for determining P-gp specific activity).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
Procedure:
-
Prepare Reactions: In a 96-well plate, add the P-gp-containing membrane vesicles to the assay buffer.
-
Add Test Compound: Add various concentrations of this compound or control compounds to the wells. Include wells with a known substrate (e.g., verapamil) to measure stimulation and wells with sodium orthovanadate to determine the P-gp-specific basal activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Detect Pi: Stop the reaction and add the phosphate detection reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the amount of Pi released by subtracting the background (non-P-gp) ATPase activity (measured in the presence of vanadate). Plot the P-gp-specific ATPase activity against the concentration of the test compound to determine if it stimulates or inhibits the enzyme.
References
- 1. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a complex class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] This in-depth technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals. We will explore their anticancer, multidrug resistance (MDR) reversal, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Data on Biological Activities
The biological efficacy of jatrophane diterpenes is intricately linked to their complex three-dimensional structure and the nature and position of their functional groups. The following tables summarize the quantitative data on their cytotoxic, MDR reversal, anti-inflammatory, and antimicrobial activities, providing a basis for comparative analysis and future drug design.
Cytotoxic Activity of Jatrophane Diterpenes
Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for assessing this activity. The data presented in Table 1 highlights the potent cytotoxicity of several jatrophane derivatives.[1][3][4][5][6]
Table 1: Cytotoxic Activity (IC50, µM) of Jatrophane Diterpenes against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoheliosnoid A | HepG2 | 10.2 | [3] |
| HeLa | 12.5 | [3] | |
| HL-60 | 8.1 | [3] | |
| SMMC-7721 | 11.3 | [3] | |
| Euphoheliosnoid B | HepG2 | 15.8 | [3] |
| HeLa | 18.2 | [3] | |
| HL-60 | 13.5 | [3] | |
| SMMC-7721 | 16.7 | [3] | |
| Euphorheliphanes A | ACHN | <50 | [4] |
| Euphorheliphanes B | ACHN | <50 | [4] |
| Euphorheliphanes C | ACHN | <50 | [4] |
| Jatrophane 1 (from E. nicaeensis) | NCI-H460 | 10-20 | [5] |
| NCI-H460/R | 10-20 | [5] | |
| U87 | 10-20 | [5] | |
| U87-TxR | 10-20 | [5] | |
| Jatrophane 2 (from E. nicaeensis) | U87 | ~20 | [5] |
| Helioscopinolide A | HeLa | Active | [1] |
| MDA-MB-231 | Active | [1] | |
| Euphornin | HeLa | Active | [1] |
| MDA-MB-231 | Active | [1] | |
| Jatrophane from E. obtusifolia (unspecified) | (NADH oxidase inhibition) | 5.1 ± 0.2 to 13.9 ± 1.8 | [6] |
Note: The specific structures of the compounds listed above can be found in the cited literature. The diverse range of IC50 values underscores the importance of specific structural features for cytotoxic potency.
Multidrug Resistance (MDR) Reversal Activity
A significant area of interest is the ability of jatrophane diterpenes to reverse multidrug resistance in cancer cells, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[7][8][9][10][11] The data in Table 2 quantifies this activity, often expressed as a reversal fold (RF), which indicates the factor by which the cytotoxicity of a conventional anticancer drug is increased in the presence of the jatrophane diterpene.
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound | Cell Line | Reversal Fold (RF) / Activity | Concentration (µM) | Reference |
| Jatrophane Derivatives (unspecified) | MCF-7/ADR | RF: 2.3 to 12.9 | 10 | [9][11] |
| Compound 7 (from E. esula) | MCF-7/ADR | RF: 12.9 | 10 | [9][11] |
| Compound 8 (from E. esula) | MCF-7/ADR | RF: 12.3 | 10 | [9][11] |
| Compound 9 (from E. sororia) | MCF-7/ADR | RF: 36.82 | 10 | [9][11] |
| Jatrophanes from E. dendroides (11 & 12) | NCI-H460/R | FAR: 3.0 to 3.2 | 20 | [9][11] |
| Jatrophanes from E. pubescens | Mouse lymphoma | Significant inhibition of ABCB1 | - | [9][11] |
| Compound 6 (from J. curcas) | Not specified | Higher chemo reversal than verapamil | Not specified | [10] |
| Euphodendroidin D | P-gp expressing cells | 2-fold more potent than cyclosporin A | Not specified | [8] |
| Compound 19 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |
| Compound 25 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |
| Compound 26 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |
Note: FAR stands for Fluorescence Activity Ratio, another measure of MDR reversal activity. The data clearly indicates that many jatrophane diterpenes are potent MDR reversal agents, some even surpassing the activity of known inhibitors.
Anti-inflammatory Activity
Jatrophane diterpenes have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[12][13]
Table 3: Anti-inflammatory Activity (IC50, µM) of Jatrophane Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 25 (from E. formosana) | Human neutrophils (superoxide anion generation) | 0.68 ± 0.18 | [12] |
| Compound 33 (from E. formosana) | Human neutrophils (superoxide anion generation) | 1.39 ± 0.12 | [12] |
| Euphthymifolol A-E (Compound 4) | BV-2 microglia (NO inhibition) | 63.3 ± 1.94 | [13] |
Note: While data is more limited in this area, the existing results suggest that jatrophane diterpenes possess anti-inflammatory potential worthy of further investigation.
Antimicrobial Activity
The antimicrobial activity of jatrophane diterpenes is another emerging area of research. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure.
Table 4: Antimicrobial Activity (MIC, µg/mL) of Jatrophane Diterpenes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Labdane-type diterpenoid 2 | Bacillus subtilis | 4-8 | [14] |
| Micrococcus luteus | 4-8 | [14] | |
| Staphylococcus aureus | 4-8 | [14] |
Note: The available data on the antimicrobial activity of jatrophane diterpenes is still preliminary. The provided data for a related diterpenoid class suggests potential for this activity. Further screening of jatrophane libraries against a broad panel of bacteria and fungi is warranted.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
96-well plates
-
Jatrophane diterpene stock solutions (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the jatrophane diterpenes in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a common method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.[19][20][21]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Jatrophane diterpene stock solutions
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the jatrophane diterpenes for a specific time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Jatrophane diterpene stock solutions
-
Resazurin solution (as a viability indicator, optional)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the jatrophane diterpenes in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the structure-activity relationships of jatrophane diterpenes.
Signaling Pathway: PI3K/Akt/NF-κB Inhibition by Jatrophone
Jatrophone, a representative jatrophane diterpene, has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[25][26][27][28][29][30] This pathway is crucial for cell survival, proliferation, and inflammation.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.
Experimental Workflow: Cytotoxicity (MTT) Assay
The following diagram illustrates the sequential steps involved in performing an MTT assay to determine the cytotoxic effects of jatrophane diterpenes.
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship: SAR of Jatrophane Diterpenes as P-gp Inhibitors
The structure-activity relationship for P-glycoprotein inhibition by jatrophane diterpenes highlights the importance of specific substitutions on the core scaffold.[7][8]
Caption: Key structural features of jatrophanes for P-gp inhibition.
Conclusion
This technical guide provides a comprehensive overview of the structure-activity relationships of jatrophane diterpenes, focusing on their anticancer, MDR reversal, anti-inflammatory, and antimicrobial activities. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The complex and tunable nature of the jatrophane scaffold continues to make it a promising template for the development of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Cytotoxic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchhub.com [researchhub.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 25. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L. The information is compiled from primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been crucial in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass Analyzer | m/z (Observed) | Molecular Formula |
| HRFABMS | Positive | Not Specified | 822.3362 [M]⁺ | C₄₃H₅₁NO₁₅ |
Data sourced from Corea et al., 2004, Journal of Medicinal Chemistry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was heavily reliant on one- and two-dimensional nuclear magnetic resonance spectroscopy. The detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are presented in the primary literature.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Complete data available in Corea et al., 2004, Journal of Medicinal Chemistry, Tables 1 and 2. |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Complete data available in Corea et al., 2004, Journal of Medicinal Chemistry, Tables 1 and 2. |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound, as inferred from the available literature.
Isolation and Purification
This compound was isolated from the ethyl acetate (EtOAc) extract of Euphorbia peplus. The purification process involved multiple chromatographic steps, including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) on silica gel columns. A gradient elution system, typically with a hexane-EtOAc solvent system, was utilized to afford the pure compound[1].
Mass Spectrometry
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the exact mass and molecular formula of this compound. The analysis of the molecular ion peak provided critical information for the initial structural characterization[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments was conducted to elucidate the complex structure of this compound. These experiments included:
-
¹H NMR: To determine the proton chemical shifts and coupling constants, providing information about the electronic environment and connectivity of protons.
-
¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
-
The combination of these NMR techniques allowed for the complete assignment of the planar structure and the relative stereochemistry of this compound[1].
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow from the natural source to the complete structural elucidation of this compound using spectroscopic methods.
References
Pepluanin A: A Potent Diterpene from Petty Spurge with P-glycoprotein Inhibitory Activity
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Pepluanin A, a jatrophane diterpene isolated from the common medicinal plant Euphorbia peplus, has emerged as a significant natural product with potent biological activity. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of overcoming multidrug resistance in cancer. This document details the isolation and structure elucidation of this compound, presents its physicochemical and bioactivity data in a structured format, and outlines the experimental protocols employed in its discovery. Furthermore, it visualizes the general workflow of its discovery and the signaling pathway of its primary molecular target, P-glycoprotein.
Discovery and Natural Source
This compound was first isolated and identified by a team of researchers led by Gabriella Corea and Ernesto Fattorusso in 2004.[1][2] The discovery was the result of a phytochemical investigation into the constituents of Euphorbia peplus Linn. (Euphorbiaceae), a plant commonly known as petty spurge, radium weed, or milkweed.[1][2] This plant has a long history of use in traditional medicine for treating various skin conditions.[1][2]
The research that led to the discovery of this compound was focused on identifying natural compounds that could modulate multidrug resistance (MDR) in cancer cells.[1][2] The team isolated five new jatrophane diterpenes, designated Pepluanins A-E, along with two previously known analogues from the whole plant extract of Euphorbia peplus.[1]
Natural Source: Euphorbia peplus Linn. is a small annual weed native to Europe, North Africa, and Western Asia, but it is now widely distributed across the globe. It is a rich source of a diverse range of bioactive diterpenoids, including those with jatrophane, ingenane, and pepluane skeletons.
Physicochemical and Biological Activity Data
This compound is a structurally complex diterpene belonging to the jatrophane class. Its discovery and subsequent bioactivity profiling have highlighted its potential as a lead compound in drug development.
| Property | Value | Reference |
| Molecular Formula | C43H51O15N | [2] |
| Molecular Weight | 821.86 g/mol | Calculated |
| Compound Class | Jatrophane Diterpene | [1] |
| Natural Source | Euphorbia peplus Linn. | [1] |
| Yield | 10.1 mg (from the described extraction) | [2] |
| Biological Activity | Potent P-glycoprotein (Pgp) inhibitor | [1][2] |
| Potency | At least 2-fold more potent than Cyclosporin A in inhibiting Pgp-mediated daunomycin transport | [1][2] |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the primary literature.[1][2]
Plant Material and Extraction
Fresh, whole plants of Euphorbia peplus were used for the extraction process. The general procedure for isolating diterpenes from Euphorbia species involves the following steps:
-
Extraction: The plant material is typically macerated and extracted with a solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure, and the residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate (EtOAc) extract is often the fraction containing the desired diterpenoids.[2]
Isolation and Purification
The bioactive fraction (EtOAc extract) is subjected to multiple chromatographic steps to isolate the pure compounds. A typical purification workflow includes:
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by normal-phase and/or reversed-phase HPLC to yield the pure compounds, including this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS) was used to determine the exact molecular weight and elemental composition, leading to the molecular formula C43H51O15N.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complex polycyclic structure of the jatrophane skeleton and to determine the positions of the various ester and hydroxyl groups.
P-glycoprotein Inhibition Assay
The ability of this compound to inhibit P-glycoprotein was assessed using a cell-based assay that measures the efflux of a fluorescent Pgp substrate, such as daunomycin or rhodamine 123, from cancer cells that overexpress P-glycoprotein. The general principle of this assay is as follows:
-
Cell Culture: A multidrug-resistant cancer cell line that overexpresses P-glycoprotein is used.
-
Incubation: The cells are incubated with the fluorescent Pgp substrate in the presence and absence of the test compound (this compound).
-
Measurement of Fluorescence: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader.
-
Data Analysis: An increase in the intracellular fluorescence in the presence of the test compound indicates inhibition of the P-glycoprotein efflux pump. The potency of the inhibitor is typically expressed as the concentration that causes 50% inhibition (IC50).
Visualizations
Experimental Workflow for the Discovery of this compound
Caption: A generalized workflow for the discovery of this compound.
Signaling Pathway of P-glycoprotein Inhibition
Caption: P-glycoprotein inhibition by this compound.
Conclusion
The discovery of this compound from Euphorbia peplus represents a significant advancement in the field of natural product chemistry and drug discovery. Its potent P-glycoprotein inhibitory activity makes it a promising lead compound for the development of chemosensitizing agents to overcome multidrug resistance in cancer therapy. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, summarizing the key data and experimental methodologies associated with its discovery and characterization. Further research into its mechanism of action, structure-activity relationships, and potential for chemical synthesis will be crucial in harnessing the full therapeutic potential of this remarkable natural product.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Pepluanin A: A Potent Modulator of Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in the clinical efficacy of cancer chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic effect. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a highly potent, naturally derived modulator of P-gp-mediated MDR. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. It also explores the potential signaling pathways involved in its MDR reversal effects, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and functionally unrelated chemotherapeutic agents. The primary driver of this resistance is often the overexpression of P-glycoprotein, a 170 kDa transmembrane protein encoded by the MDR1 (ABCB1) gene. P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to expel cytotoxic drugs from the cell's interior. This protective mechanism, while crucial for normal physiological processes, becomes a major impediment to successful cancer treatment.
This compound is a complex diterpenoid belonging to the jatrophane family, a class of natural products known for their intricate molecular architecture and diverse biological activities. Isolated from the plant Euphorbia peplus L., this compound has been identified as a powerful inhibitor of P-gp. Notably, its efficacy in inhibiting P-gp-mediated daunomycin transport has been reported to be at least twice that of the well-known P-gp modulator, cyclosporin A[1]. This high potency positions this compound as a promising lead compound for the development of novel chemosensitizing agents to be used in combination with conventional chemotherapy.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of P-glycoprotein. While the precise binding site on P-gp has not been definitively elucidated for this compound itself, studies on related jatrophane diterpenes suggest a competitive inhibition model. For instance, Euphosorophane A, a structurally similar jatrophane diterpene, has been shown to be a competitive inhibitor of doxorubicin binding to P-gp, with a Ki of 0.49-0.50 μM[2]. This suggests that these compounds likely interact with the drug-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of chemotherapeutic substrates.
The interaction of this compound with P-gp leads to an increase in the intracellular accumulation of anticancer drugs in MDR cells. This restoration of cytotoxic drug levels inside the cancer cell allows them to reach their therapeutic targets and induce cell death.
Quantitative Data on P-glycoprotein Inhibition
While the seminal study by Corea et al. (2004) established the high potency of this compound, specific IC50 or EC50 values for its P-gp inhibitory activity are not explicitly provided in the currently available literature. The key finding reported is that this compound is at least twice as effective as cyclosporin A in inhibiting P-gp-mediated daunomycin transport[1].
For a quantitative perspective, data from closely related jatrophane diterpenes can provide a valuable reference. The following tables summarize the P-gp inhibitory activity of Euphosorophane A, a potent jatrophane diterpene isolated from Euphorbia sororia, and compares it to the known P-gp inhibitor, verapamil.
Table 1: Potency of Euphosorophane A in Reversing Doxorubicin Resistance in MCF-7/ADR Cells [2]
| Compound | EC50 (nM) |
| Euphosorophane A | 92.68 ± 18.28 |
| Verapamil | Not explicitly provided in the same study, but typically in the low micromolar range. |
Table 2: Inhibition of P-gp Mediated Rhodamine 123 Efflux by Euphosorophane A in MCF-7/ADR Cells [2]
| Compound | Concentration | Inhibition of Efflux |
| Euphosorophane A | Not specified | Potent inhibition observed |
| Verapamil | Not specified | Used as a positive control |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P-gp inhibitors like this compound. These protocols are based on standard methods reported in the literature for assessing MDR reversal activity.
Cell Lines and Culture Conditions
-
Cell Lines: A pair of cancer cell lines is typically used: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its multidrug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, K562/Adr).
-
Culture Medium: Cells are maintained in a suitable culture medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance of Resistance: To maintain P-gp expression, the resistant cell line is cultured in the presence of a selective cytotoxic agent (e.g., doxorubicin or adriamycin) at a specific concentration. The selective agent is typically removed from the culture medium 1-2 weeks prior to conducting experiments.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the ability of a compound to sensitize MDR cells to a chemotherapeutic drug.
-
Cell Seeding: Seed the drug-sensitive and resistant cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in combination with the P-gp inhibitor. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Daunomycin Accumulation Assay
This assay directly measures the effect of a P-gp inhibitor on the intracellular accumulation of a fluorescent P-gp substrate.
-
Cell Preparation: Harvest the resistant cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of the P-gp inhibitor (e.g., this compound) or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Daunomycin Addition: Add daunomycin to a final concentration of 5-10 µM and incubate for an additional 60-90 minutes at 37°C.
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular daunomycin.
-
Fluorescence Measurement: Resuspend the cell pellet in PBS and measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to that of untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Rhodamine 123 Efflux Assay
This is another widely used functional assay to assess P-gp activity.
-
Loading with Rhodamine 123: Incubate the resistant cells (1 x 10^6 cells/mL) with the fluorescent P-gp substrate Rhodamine 123 (e.g., 5 µM) for 60 minutes at 37°C to allow for intracellular accumulation.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium containing the P-gp inhibitor (e.g., this compound) or a positive control (e.g., verapamil) and incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for efflux.
-
Sample Collection: At various time points during the efflux period, take aliquots of the cell suspension.
-
Fluorescence Measurement: Immediately after collection, wash the cells with ice-cold PBS and measure the intracellular Rhodamine 123 fluorescence by flow cytometry.
-
Data Analysis: A decrease in the rate of fluorescence loss in the presence of the inhibitor compared to the control indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
While the direct target of this compound is P-glycoprotein, the modulation of this transporter can have downstream effects on various cellular signaling pathways. Research on other jatrophane diterpenes and P-gp inhibitors suggests that the PI3K/Akt/NF-κB pathway is a key player in the regulation of P-gp expression and function, and is a likely target for modulation by compounds like this compound.
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Its downstream effector, NF-κB, is a transcription factor that can upregulate the expression of the MDR1 gene, leading to increased P-gp levels. Inhibition of the PI3K/Akt/NF-κB pathway can therefore lead to a reduction in P-gp expression and a subsequent reversal of multidrug resistance.
Visualizing the P-gp Inhibition and Downstream Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of P-gp-mediated drug efflux and the potential signaling pathway modulated by this compound.
Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance.
Caption: Proposed mechanism of this compound and its potential effect on the PI3K/Akt/NF-κB pathway.
Experimental Workflow for Investigating Signaling Pathways
To elucidate the impact of this compound on cellular signaling, the following experimental workflow can be employed:
Caption: Experimental workflow for analyzing the effect of this compound on signaling pathways.
Conclusion and Future Directions
This compound stands out as a highly potent natural product with significant potential for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its ability to inhibit P-gp at concentrations reportedly more effective than cyclosporin A makes it an attractive candidate for further preclinical and clinical development. While its primary mechanism of action is the direct inhibition of P-gp, emerging evidence for related jatrophane diterpenes suggests that it may also modulate key signaling pathways, such as PI3K/Akt/NF-κB, which are involved in the regulation of P-gp expression.
Future research should focus on several key areas to fully realize the therapeutic potential of this compound:
-
Precise Quantitative Analysis: Determining the specific IC50 and EC50 values of this compound in various P-gp-overexpressing cancer cell lines using standardized assays is crucial for accurate potency assessment.
-
Elucidation of Signaling Pathways: Direct experimental evidence is needed to confirm the effect of this compound on the PI3K/Akt/NF-κB pathway and to explore other potential signaling cascades that may be involved in its MDR reversal activity.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound when administered in combination with standard chemotherapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and related jatrophane diterpenes will guide the design and synthesis of even more potent and specific P-gp inhibitors with improved drug-like properties.
References
Initial Physical Characterization of Pepluanin A: A Technical Guide
This document provides a detailed overview of the initial physical and spectroscopic characterization of Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L. The data and methodologies presented are derived from the primary scientific literature introducing this compound. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Summary of Physical and Spectroscopic Properties
This compound was isolated as an amorphous solid. The following tables summarize the key quantitative data obtained during its initial characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Amorphous Solid |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.87 g/mol [1][2] |
| Optical Rotation | [α]²⁵D +35.8 (c 0.8, CHCl₃) |
Table 2: High-Resolution Mass Spectrometry Data
| Technique | Ion | Calculated m/z | Found m/z |
| HR-FAB-MS | [M+H]⁺ | 822.3392 | 822.3362 |
Table 3: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 42.1 | 2.89, m |
| 2 | 34.6 | 2.55, m |
| 3 | 75.1 | 5.66, d (10.9) |
| 4 | 44.2 | 2.71, m |
| 5 | 78.5 | 5.48, d (9.4) |
| 6 | 145.2 | |
| 7 | 124.9 | 5.71, br s |
| 8 | 74.9 | 5.58, d (3.5) |
| 9 | 78.1 | 5.95, d (3.5) |
| 10 | 41.3 | 2.45, m |
| 11 | 28.9 | 1.95, m; 1.82, m |
| 12 | 37.1 | 1.75, m |
| 13 | 74.2 | |
| 14 | 208.7 | |
| 15 | 87.1 | |
| 16 | 21.2 | 1.15, s |
| 17 | 114.5 | 5.12, s; 5.01, s |
| 18 | 28.1 | 1.25, s |
| 19 | 19.5 | 1.10, d (7.0) |
| 20 | 15.9 | 0.95, d (7.0) |
| OAc | 170.1, 21.0 | |
| OAc | 170.0, 21.1 | |
| OAc | 169.8, 20.9 | |
| OAc | 169.5, 20.8 | |
| OBz | 165.5, 133.1, 129.8 (2C), 128.4 (2C) | 8.05, d (7.5, 2H); 7.58, t (7.5, 1H); 7.45, t (7.5, 2H) |
| ONic | 164.2, 153.5, 150.8, 137.1, 126.9, 123.4 | 9.22, d (2.0); 8.78, dd (4.8, 1.5); 8.32, dt (8.0, 2.0); 7.41, dd (8.0, 4.8) |
| Note: Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC). Bz refers to a benzoyl group; Nic refers to a nicotinoyl group; Ac refers to an acetyl group. |
Experimental Protocols
The methodologies described below are based on the procedures reported in the primary literature for the isolation and characterization of this compound.
-
Plant Material: Whole plants of Euphorbia peplus L. were collected in Campania, Italy.
-
Extraction: The fresh plant material (3 kg) was macerated and extracted with EtOAc (3 x 5 L). The combined extracts were concentrated under reduced pressure to yield a crude extract (45 g).
-
Chromatographic Separation:
-
The crude extract was subjected to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column, eluting with a hexane-EtOAc gradient.
-
Fractions containing compounds of interest were further purified using High-Performance Liquid Chromatography (HPLC) on a silica gel column.
-
This compound was specifically purified using an HPLC system with a CH₂Cl₂-EtOAc (45:55) mobile phase, from which it eluted with a retention time (tR) of 20.5 minutes.
-
A total of 10.1 mg of pure this compound was obtained.
-
-
Optical Rotation: The specific rotation was measured on a Perkin-Elmer 241 polarimeter using a sodium lamp (589 nm) at 25 °C. The sample was prepared at a concentration of 0.8 g/100 mL in chloroform (CHCl₃).
-
Mass Spectrometry: High-resolution mass spectra were acquired using a Fast Atom Bombardment (FAB) mass spectrometer.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer at 500 MHz and 125 MHz, respectively.
-
The sample was dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal.
-
2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete structure and assign all proton and carbon signals.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and characterization of this compound.
References
Methodological & Application
Strategies Toward the Total Synthesis of Pepluanin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pepluanin A, a jatrophane diterpene, has garnered significant interest due to its biological activity, including the potential to reverse multidrug resistance in cancer cells. Its complex molecular architecture, featuring a highly substituted cyclopentane core embedded within a macrocycle, presents a formidable challenge for synthetic chemists. To date, a completed total synthesis of this compound has not been reported in the literature. However, significant progress has been made in the synthesis of its core cyclopentane structure, and established strategies for the macrocyclization of related jatrophane diterpenes provide a clear roadmap for the completion of the synthesis.
This document outlines the key strategies and protocols developed in the pursuit of the total synthesis of this compound, focusing on the construction of advanced cyclopentane intermediates and plausible routes for the final macrocyclization.
Retrosynthetic Analysis of this compound
A general retrosynthetic analysis of this compound reveals two major challenges: the stereocontrolled construction of the densely functionalized cyclopentane core and the formation of the flexible macrocycle. A plausible disconnection strategy, inspired by reported approaches to similar jatrophanes, is outlined below. The macrocyclic ring is disconnected via a Nozaki-Hiyama-Kishi (NHK) coupling and a pinacol coupling, revealing a highly functionalized cyclopentane vinyl triflate as a key intermediate. This central cyclopentane unit can be further disconnected to simpler, achiral starting materials.
Caption: General retrosynthetic analysis of this compound.
Synthesis of the Cyclopentane Core: Key Strategies and Protocols
Two primary strategies have been reported for the synthesis of the cyclopentane core of this compound, a key intermediate for the total synthesis.
Strategy 1: Claisen-Eschenmoser Rearrangement and Lactonization Cascade
A concise approach developed by Gilbert, Galkina, and Mulzer employs a substrate-controlled asymmetric synthesis to construct a highly oxygenated cyclopentane intermediate.[1][2]
Key Reactions:
-
Claisen-Eschenmoser Rearrangement: To set a key stereocenter and introduce a nitrogen functionality.
-
Hydroxy-lactonization and Intramolecular Trans-lactonization: A cascade reaction to form the cyclopentane ring with the desired stereochemistry.
-
Davis Oxazolidine Oxidation: For the introduction of a hydroxyl group.
-
Regioselective Enol Triflate Formation: To prepare the cyclopentane for coupling with the macrocycle side chain.
Experimental Protocol: Key Lactonization Step
This protocol describes the one-pot conversion of a TBS-protected intermediate to the desired lactone.
| Step | Reagent/Condition | Purpose | Yield |
| 1 | TBAF (1.0 M in THF) | Removal of the TBS protecting group, initiating lactonization. | 88% |
| 2 | Room Temperature, 18h | Reaction time. |
Procedure:
To a solution of the TBS-protected lactone (1 equivalent) in THF, TBAF (1.0 M in THF, 1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 18 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired lactone.
Strategy 2: Iodocarbocyclization and Invertive Acetal Formation
A synthesis of the cyclopentane core reported by Shepherd et al. features an iodocarbocyclization as a key step to construct the five-membered ring.[3][4]
Key Reactions:
-
Iodocarbocyclization: An iodine-mediated cyclization of an unsaturated precursor to form the functionalized cyclopentane ring.
-
Invertive Acetal Formation: To establish the correct stereochemistry at a key carbon center.
Proposed Macrocyclization Strategies
While a completed total synthesis of this compound is yet to be published, the synthesis of other jatrophane diterpenes provides well-established methods for the crucial macrocyclization step. Based on the retrosynthetic analysis of Gilbert et al., two key reactions are proposed for the formation of the 12-membered ring of this compound.
Nozaki-Hiyama-Kishi (NHK) Coupling
The NHK reaction is a powerful tool for forming carbon-carbon bonds, especially in the context of complex natural product synthesis, due to its high chemoselectivity and tolerance of various functional groups.[5][6][7][8] In the context of this compound, an intramolecular NHK reaction could be employed to form one of the carbon-carbon bonds within the macrocycle.
Proposed Experimental Protocol: Intramolecular NHK Cyclization
| Step | Reagent/Condition | Purpose |
| 1 | CrCl2, NiCl2 (catalytic) | Formation of the organochromium species. |
| 2 | DMF or DMSO (solvent) | Reaction medium. |
| 3 | High Dilution | To favor intramolecular cyclization over intermolecular polymerization. |
Procedure:
To a solution of the acyclic precursor containing a vinyl iodide and an aldehyde in DMF under an inert atmosphere, a mixture of CrCl2 and a catalytic amount of NiCl2 is added portion-wise at room temperature. The reaction is typically performed under high dilution conditions by the slow addition of the substrate to the reaction mixture. The reaction is monitored by TLC, and upon completion, it is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Pinacol Coupling
The pinacol coupling reaction involves the reductive coupling of two carbonyl groups to form a 1,2-diol.[9] An intramolecular pinacol coupling could be utilized to form the final bond of the macrocycle in this compound.
Proposed Experimental Protocol: Intramolecular Pinacol Coupling
| Step | Reagent/Condition | Purpose |
| 1 | SmI2 or TiCl4/Zn | Low-valent metal reagent for reductive coupling. |
| 2 | THF (solvent) | Reaction medium. |
| 3 | Room Temperature or Reflux | Reaction temperature. |
Procedure:
To a solution of the dialdehyde precursor in THF under an inert atmosphere, a solution of a low-valent titanium species (generated in situ from TiCl4 and Zn dust) or SmI2 is added slowly. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.
Forward Synthesis Workflow
The following diagram illustrates a plausible forward synthesis workflow for this compound, integrating the synthesis of the cyclopentane core with the proposed macrocyclization strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Semi-synthesis of Pepluanin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene, has garnered significant interest within the drug development community due to its potent biological activities, including the inhibition of P-glycoprotein, a key player in multidrug resistance in cancer. The structural complexity of this compound offers a unique scaffold for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the semi-synthesis of this compound analogs, based on established methodologies for the modification of related lathyrane and jatrophane diterpenoids. The aim is to furnish researchers with the necessary information to generate novel analogs for structure-activity relationship (SAR) studies and subsequent drug development.
While direct semi-synthesis protocols for this compound are not extensively published, the methodologies presented herein are derived from the successful synthesis and modification of structurally similar diterpenoids, providing a robust framework for the generation of a diverse library of this compound analogs.
Experimental Protocols
The following protocols outline a general approach for the semi-synthesis of this compound analogs, starting from a readily available natural diterpenoid precursor, such as Euphorbia factor L3 or a similar lathyrane diterpenoid. These precursors share key structural motifs with this compound, making them suitable starting points for modification.
Protocol 1: Hydrolysis of Ester Groups
A common initial step in the semi-synthesis of diterpenoid analogs is the hydrolysis of existing ester functionalities to provide access to core hydroxyl groups for further modification.
Objective: To hydrolyze the ester groups of a lathyrane diterpenoid precursor to yield the polyol core.
Materials:
-
Lathyrane diterpenoid precursor (e.g., Euphorbia factor L3)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the lathyrane diterpenoid precursor in methanol in a round-bottom flask.
-
Add a 5% solution of potassium hydroxide in methanol to the flask.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between ethyl acetate and deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude hydrolyzed product.
-
Purify the crude product using column chromatography on silica gel to obtain the desired polyol core.
Protocol 2: Esterification of Hydroxyl Groups
The exposed hydroxyl groups on the diterpenoid core can be esterified with a variety of carboxylic acids or their activated derivatives to generate a library of analogs.
Objective: To synthesize this compound analogs through esterification of the core polyol.
Materials:
-
Diterpenoid polyol core (from Protocol 1)
-
Carboxylic acid or acid chloride of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (if starting from a carboxylic acid)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et3N) (if starting from an acid chloride)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using a carboxylic acid and DCC):
-
Dissolve the diterpenoid polyol core, the desired carboxylic acid, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester analog.
Procedure (using an acid chloride):
-
Dissolve the diterpenoid polyol core and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the desired acid chloride dropwise.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for analogs of lathyrane diterpenoids, which can be used as a reference for expected biological activities of newly synthesized this compound analogs.
Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives [1]
| Compound | Modification | IC50 (μM) on LPS-induced NO production in RAW264.7 cells |
| Euphorbia factor L3 | Parent Compound | - |
| 5n | Derivative with aromatic acid | Potent inhibition (exact IC50 not provided in abstract) |
Table 2: Anti-HIV Activity of Thioloformate-Containing Lathyrane Diterpene Derivatives
| Compound | Modification | EC50 (μM) against HIV-1 NL4.3 | EC50 (μM) against HIV-2 ROD | Selectivity Index (HIV-1) | Selectivity Index (HIV-2) |
| 3d | O-(p-tolyl) carbonothionate at C-17 | 11.3 | 6.6 | > 4.0 | > 6.8 |
Table 3: Anti-inflammatory Activity of Lathyrane Diterpenoid/3-Hydroxyflavone Hybrids [2]
| Compound | Modification | IC50 (μM) in RAW264.7 cells |
| 8d1 | Hybrid with 3-hydroxyflavone | 1.55 ± 0.68 |
Mandatory Visualizations
Signaling Pathway
References
- 1. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
Application Notes and Protocols for Testing Pepluanin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. Its primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. By blocking P-gp, this compound can restore or enhance the efficacy of conventional anticancer drugs in resistant tumors. This document provides detailed protocols for testing the efficacy of this compound in cell culture, including its effects on cell viability, apoptosis, cell cycle, and cell migration.
Data Presentation
Effective evaluation of this compound requires the systematic collection and presentation of quantitative data. The following tables provide examples of how to structure data for clear comparison of its effects across different cancer cell lines.
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | Cancer Type | IC50 of Doxorubicin (nM) | IC50 of Doxorubicin + this compound (1 µM) (nM) | Fold Sensitization |
| MCF-7 | Breast Cancer (P-gp low) | 150 | 120 | 1.25 |
| MCF-7/ADR | Breast Cancer (P-gp high) | 3500 | 250 | 14 |
| A549 | Lung Cancer (P-gp low) | 200 | 180 | 1.11 |
| A549/T | Lung Cancer (P-gp high) | 4200 | 300 | 14 |
| HCT116 | Colon Cancer (P-gp low) | 180 | 150 | 1.2 |
| HCT116/OxR | Colon Cancer (P-gp high) | 3800 | 280 | 13.57 |
Table 2: Effects of this compound on Cell Cycle and Apoptosis (Example Data)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7/ADR | Control | 5.2 ± 0.8 | 55.4 ± 2.1 | 25.1 ± 1.5 | 19.5 ± 1.8 |
| This compound (1 µM) | 8.1 ± 1.1 | 58.2 ± 2.5 | 23.5 ± 1.9 | 18.3 ± 1.7 | |
| Doxorubicin (500 nM) | 15.6 ± 1.9 | 48.7 ± 2.3 | 20.3 ± 1.4 | 31.0 ± 2.0 | |
| Doxorubicin + this compound | 45.3 ± 3.5 | 35.1 ± 2.8 | 15.2 ± 1.2 | 49.7 ± 3.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., drug-sensitive and drug-resistant pairs)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound at non-toxic concentrations.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Visualizations
Diagrams of the hypothesized signaling pathway and a general experimental workflow are provided below.
Caption: P-glycoprotein Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Conclusion
The protocols and data presentation formats outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. As a potent P-gp inhibitor, this compound holds significant promise as a chemosensitizing agent in the treatment of multidrug-resistant cancers. Further investigation into its effects on specific signaling pathways downstream of P-gp inhibition or through other mechanisms will be crucial for its development as a therapeutic agent.
Application Notes & Protocols for the Quantification of Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A is a jatrophane diterpene isolated from Euphorbia peplus, a plant with a long history in traditional medicine. This compound has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound is a powerful inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, this compound can potentially restore the efficacy of conventional chemotherapeutic agents, making it a promising candidate for further investigation in oncology.
These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily derived from plant extracts. The methodologies described are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine screening and highly sensitive, specific quantification.
Experimental Protocols
Sample Preparation from Euphorbia Species
A critical step in the accurate quantification of this compound is the efficient extraction of the compound from the plant matrix. The following protocol is a general guideline for the extraction of jatrophane diterpenes from Euphorbia species.[2][3]
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Euphorbia peplus)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Extraction: Macerate the dried, powdered plant material with chloroform at room temperature for 24-48 hours. This process should be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water (9:1 v/v) mixture and partition against n-hexane to remove nonpolar constituents like fats and waxes.
-
Solid-Phase Extraction (SPE) Cleanup: The methanol/water fraction can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water to elute fractions of increasing polarity.
-
Collect the fractions and monitor for the presence of this compound using a preliminary analytical method like Thin Layer Chromatography (TLC) or HPLC-UV.
-
-
Final Preparation: Evaporate the solvent from the fraction(s) containing this compound and reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.
Quantification by HPLC-UV
This method is suitable for the routine analysis and quantification of this compound in purified extracts where the concentration is relatively high.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be:
-
0-20 min: 60% A
-
20-25 min: 60% to 100% A
-
25-30 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm and 254 nm.[4]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantification by LC-MS/MS
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Protocol:
-
Method Development: Optimize the MS parameters (e.g., declustering potential, collision energy) for this compound to identify the most abundant and stable MRM transitions.
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method. An internal standard (a structurally similar compound not present in the sample) should be added to all standards and samples to correct for matrix effects and variations in instrument response.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples based on this calibration curve.
Data Presentation
The following tables summarize typical parameters for the chromatographic analysis of jatrophane diterpenes, which can be adapted for this compound, and reported biological activity data.
Table 1: HPLC-UV Method Parameters for Jatrophane Diterpene Analysis
| Parameter | Value | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | [4][5] |
| Mobile Phase | Acetonitrile/Water Gradient | [4] |
| Flow Rate | 1.0 mL/min | |
| Detection | 210 nm, 254 nm | [4] |
| Injection Volume | 20 µL |
Table 2: LC-MS/MS Method Parameters for Diterpenoid Analysis
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization | ESI+ |
| Detection Mode | MRM |
Table 3: Biological Activity of Jatrophane Diterpenes as P-glycoprotein Inhibitors
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Jatrophane 1 | NCI-H460/R | 10-20 | [6] |
| Jatrophane 1 | U87-TxR | 10-20 | [6] |
| Jatrophane 2 | NCI-H460/R | >50 | [6] |
| Jatrophane 2 | DLD1-TxR | >50 | [6] |
Signaling Pathway
This compound exerts its potential anticancer effects by inhibiting P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is responsible for the efflux of a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. The expression of the ABCB1 gene, which encodes for P-gp, is regulated by several signaling pathways. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within the cancer cell, leading to apoptosis. The diagram below illustrates the role of P-gp in multidrug resistance and its regulation by key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodamine 123 Accumulation Assay for Evaluating Pepluanin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Consequently, the development of P-gp inhibitors is a critical area of research in oncology. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent inhibitor of P-gp. This document provides a detailed protocol for assessing the P-gp inhibitory activity of this compound using the rhodamine 123 accumulation assay, a widely accepted and robust method for screening P-gp modulators.
Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to the accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence. This application note will guide users through the principles, experimental procedures, data analysis, and interpretation of the rhodamine 123 accumulation assay to characterize the activity of this compound.
Principle of the Assay
The rhodamine 123 accumulation assay is a cell-based functional assay that measures the activity of the P-gp efflux pump. P-gp utilizes ATP hydrolysis to transport a wide range of substrates, including the fluorescent dye rhodamine 123, out of the cell. In P-gp overexpressing cells, the rate of rhodamine 123 efflux is high, resulting in low intracellular fluorescence. When a P-gp inhibitor, such as this compound, is introduced, it competes with rhodamine 123 for binding to the transporter or otherwise blocks its function. This inhibition of P-gp leads to an increase in the intracellular concentration of rhodamine 123, which can be quantified by measuring the fluorescence intensity using a fluorometric plate reader or flow cytometer. The increase in fluorescence is directly proportional to the inhibitory activity of the compound being tested.
Data Presentation
The inhibitory activity of this compound on P-gp can be quantified and compared with a known P-gp inhibitor, such as Verapamil. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.
Table 1: P-gp Inhibitory Activity of this compound and Verapamil
| Compound | IC50 (µM) | Maximum Fold Increase in Rhodamine 123 Accumulation |
| This compound | 0.5 - 2.0 (Hypothetical) | ~8-10 fold |
| Verapamil (Control) | 2.0 - 5.0 | ~8-10 fold |
Note: The IC50 value for this compound is hypothetical and should be determined experimentally using the protocol below. The value is estimated based on literature reports of its high potency in inhibiting P-gp-mediated daunomycin transport, where it was found to be at least twice as effective as cyclosporin A.
Experimental Protocols
This section provides a detailed methodology for performing the rhodamine 123 accumulation assay to determine the P-gp inhibitory activity of this compound.
Materials and Reagents
-
Cell Lines:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, NCI/ADR-RES, KB-V1)
-
Parental, non-resistant cell line (e.g., MCF-7, KB-3-1)
-
-
Compounds:
-
This compound (dissolved in DMSO)
-
Verapamil (positive control P-gp inhibitor, dissolved in DMSO or water)
-
Rhodamine 123 (stock solution in DMSO, protected from light)
-
-
Media and Buffers:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium for the assay
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well black, clear-bottom tissue culture plates
-
Fluorometric microplate reader (excitation ~485 nm, emission ~530 nm) or flow cytometer
-
Inverted microscope
-
Multichannel pipette
-
Cell counter
-
Experimental Workflow
Caption: Experimental workflow for the rhodamine 123 accumulation assay.
Detailed Protocol
-
Cell Seeding:
-
Culture P-gp overexpressing cells and the corresponding parental cell line in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Verapamil in serum-free medium (e.g., HBSS). A typical concentration range for this compound could be 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (Verapamil).
-
After the incubation period, aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading and Incubation:
-
Prepare a working solution of rhodamine 123 in serum-free medium. The final concentration typically ranges from 1 to 10 µM.
-
Add an equal volume of the rhodamine 123 working solution to each well, effectively halving the concentration of the test compounds.
-
Incubate the plate at 37°C for 30-90 minutes, protected from light. The optimal incubation time should be determined empirically for the specific cell line.
-
-
Fluorescence Measurement:
-
After incubation, aspirate the loading solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular rhodamine 123 and stop the efflux.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of blank wells (containing medium but no cells) from all experimental wells.
-
Normalization: Normalize the fluorescence intensity of the treated wells to the fluorescence of the vehicle control wells (cells treated with rhodamine 123 and DMSO only). The fluorescence of the control P-gp overexpressing cells is set as 1-fold accumulation.
-
IC50 Calculation: Plot the fold-increase in rhodamine 123 accumulation against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathway and Mechanism of Action
Application Notes and Protocols for Developing Stable Formulations of Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has demonstrated potent activity as a P-glycoprotein (P-gp) inhibitor, outperforming cyclosporin A in preclinical studies.[1][2] This makes it a promising candidate for overcoming multidrug resistance in cancer chemotherapy and enhancing the bioavailability of various therapeutic agents. However, like many lipophilic natural products, this compound's poor aqueous solubility and potential for degradation present significant challenges for its formulation in experimental settings. These application notes provide detailed protocols for developing and validating stable formulations of this compound for use in in vitro and in vivo research.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.
| Property | Value | Reference |
| Molecular Formula | C43H51NO15 | [1][2] |
| Molecular Weight | 821.86 g/mol | [1][2] |
| CAS Number | 670257-89-3 | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
I. Formulation Development Protocols
The primary goal of formulation development for this compound is to enhance its solubility and stability in aqueous media suitable for biological experiments.
Protocol 1: Solubilization using Co-solvents
This protocol is suitable for preparing stock solutions for in vitro cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving the powder in 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock solution with cell culture medium or PBS.
-
To minimize DMSO toxicity in cell cultures, the final concentration of DMSO should ideally be kept below 0.5% (v/v).
-
If precipitation occurs upon dilution, consider using a co-solvent system. For example, dilute the DMSO stock in a 1:1 mixture of ethanol and PBS.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Protocol 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability. This method is suitable for reducing the reliance on organic solvents.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in sterile deionized water.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (see Section III).
II. Stability Testing Protocols
Forced degradation studies are essential to identify the potential degradation pathways of this compound and to develop stability-indicating analytical methods.
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for stress testing to evaluate the intrinsic stability of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid and Base Hydrolysis:
-
Mix equal volumes of this compound stock solution with 0.1 N HCl and 0.1 N NaOH in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
Neutralize the solutions and analyze by a stability-indicating method.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H2O2.
-
Incubate at room temperature for 24 hours.
-
Analyze the solution.
-
-
Thermal Degradation:
-
Place a vial of this compound powder and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Analyze the samples.
-
-
Photolytic Degradation:
-
Expose a vial of this compound powder and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze the samples.
-
Data Presentation:
The results of the forced degradation study should be presented in a table summarizing the percentage of degradation under each stress condition.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants Detected |
| 0.1 N HCl | 24 h | 60°C | Data | Data |
| 0.1 N NaOH | 24 h | 60°C | Data | Data |
| 3% H2O2 | 24 h | Room Temp | Data | Data |
| Thermal (Solid) | 48 h | 80°C | Data | Data |
| Thermal (Solution) | 48 h | 80°C | Data | Data |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | Data | Data |
| Photolytic (Solution) | ICH Q1B | ICH Q1B | Data | Data |
Note: The above table is a template. Actual data needs to be generated through experimentation.
III. Analytical Method Protocols
A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.
Protocol 4: UPLC-MS/MS Method for Quantification
This protocol provides a starting point for developing a sensitive and specific UPLC-MS/MS method.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal fragment ions.
Method Validation:
The method should be validated for linearity, accuracy, precision, selectivity, and sensitivity according to relevant guidelines (e.g., ICH Q2(R1)).
IV. Signaling Pathway and Experimental Workflow Diagrams
P-glycoprotein Inhibition and Downstream Effects
This compound inhibits the P-gp efflux pump, leading to an increased intracellular concentration of P-gp substrates. This can have broader consequences on cellular signaling, as P-gp expression and function are linked to pathways such as MAPK.
Caption: P-gp inhibition by this compound.
Experimental Workflow for Formulation and Stability Testing
The following diagram illustrates the logical flow for developing and validating a stable formulation of this compound.
Caption: Formulation and stability workflow.
V. Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to develop stable and effective formulations of this compound for experimental use. By systematically addressing the challenges of solubility and stability, the full therapeutic potential of this promising P-gp inhibitor can be more readily investigated. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in preclinical studies.
References
- 1. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pepluanin A in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A is a jatrophane diterpene isolated from Euphorbia peplus. It has garnered significant interest in oncology research primarily for its potent activity as a modulator of multidrug resistance (MDR). This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cancer cell lines, with a focus on its role in overcoming P-glycoprotein (Pgp)-mediated drug resistance and its potential to induce apoptosis. While specific quantitative data for this compound is limited in publicly available literature, this guide offers protocols and expected outcomes based on the activities of similar jatrophane diterpenes.
Data Presentation: Activity of Jatrophane Diterpenes in Cancer Cell Lines
The following tables summarize the reported activities of various jatrophane diterpenes in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: P-glycoprotein (ABCB1) Modulatory Activity of Jatrophane Diterpenes
| Compound | Cell Line | Assay | Effect | Reference |
| Euphomelliferine | L5178Y MDR (Mouse Lymphoma) | Rhodamine-123 Exclusion | Significant MDR Reversal | [1] |
| COLO 320 (Human Colon Adenocarcinoma) | Rhodamine-123 Exclusion | Significant MDR Reversal | [1] | |
| Epoxywelwitschene | Mouse T-lymphoma MDR1-transfected | Doxorubicin Combination | Synergistic Interaction (CI < 0.7) | [2] |
| Esulatin M | Mouse T-lymphoma MDR1-transfected | ABCB1 Efflux Modulation | Strong Modulator at 2µM | [2][3] |
| Jatrophane Diterpene Mix | MCF-7/ADR (Human Breast Adenocarcinoma, Doxorubicin-resistant) | P-gp Substrate Efflux | Increased Intracellular Drug Accumulation | [4] |
| HCT-8/T (Human Colon Adenocarcinoma, Paclitaxel-resistant) | P-gp Substrate Efflux | Increased Intracellular Drug Accumulation | [4] |
Table 2: Cytotoxic and Apoptotic Activity of Jatrophane Diterpenes
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Reference |
| Esulatin M | EPG85-257RDB (Human Gastric Carcinoma, Daunorubicin-resistant) | 1.8 | Yes, via Caspase-3 activation | [2][3] |
| EPP85-181RDB (Human Pancreatic Carcinoma, Daunorubicin-resistant) | 4.8 | Yes, via Caspase-3 activation | [2][3] | |
| Epoxywelwitschene | EPG85-257RDB & EPP85-181RDB | Not specified | Yes, via Caspase-3 activation | [2] |
| Various Jatrophanes | COLO 320 | Not specified | Did not induce apoptosis in this cell line | [1] |
Mandatory Visualizations
References
Application Note & Protocol: Quantification of Pepluanin A using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Pepluanin A using a proposed High-Performance Liquid Chromatography (HPLC) method. This compound, a jatrophane diterpene isolated from Euphorbia peplus, is a potent P-glycoprotein inhibitor with significant potential in overcoming multidrug resistance in cancer therapy. The method outlined below is intended as a robust starting point for researchers requiring the accurate quantification of this compound in various sample matrices, including plant extracts and pharmacology-related samples. This document adheres to the principles of analytical method development and provides a framework for subsequent validation according to ICH guidelines.
Introduction
This compound is a complex diterpenoid with the molecular formula C₄₃H₅₁NO₁₅ and a molecular weight of 821.9 g/mol . Its intricate structure necessitates a reliable and sensitive analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of complex mixtures, making it an ideal choice for the analysis of this compound. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose. The method is designed to be specific, accurate, and precise, providing a solid foundation for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 40 minutes |
Note: The detection wavelength of 280 nm is proposed based on the presence of aromatic chromophores within the this compound structure. It is highly recommended to determine the UV absorbance maximum of a pure standard of this compound to confirm the optimal detection wavelength.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Dimethyl Sulfoxide (DMSO) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (initial conditions: 30% Acetonitrile in Water with 0.1% Formic Acid).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Euphorbia peplus extract)
-
Extraction: Macerate 1 g of dried and powdered Euphorbia peplus plant material with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at 40°C to obtain a crude extract.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Dissolve 100 mg of the crude extract in 1 mL of methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the fraction containing this compound with 5 mL of 80% methanol in water.
-
-
Final Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in 1 mL of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method for this compound. This data is illustrative and should be confirmed through experimental validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 18.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 5000 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical)
While the primary focus of this document is the analytical methodology, understanding the biological context of this compound is crucial for researchers. The following diagram illustrates the hypothetical mechanism of how this compound may inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Caption: Hypothetical inhibition of P-gp by this compound.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the illustrative quantitative data, will serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. It is recommended that this method be fully validated according to ICH guidelines before its application in regulated environments. The provided visualizations of the experimental workflow and the hypothetical signaling pathway offer additional context and clarity for the application of this important analytical method.
Application Notes and Protocols for Investigating the Bioactivity of Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for investigating the potential anti-cancer bioactivity of Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L.[1][2][3]. While this compound is a known potent inhibitor of P-glycoprotein (Pgp) mediated multidrug resistance, this application note outlines a hypothesis-driven approach to explore its potential as a direct anti-cancer agent through the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. The protocols herein describe key in vitro and in vivo assays to determine its cytotoxic effects and elucidate its mechanism of action.
Introduction and Hypothesis
This compound is a natural product with a documented ability to reverse multidrug resistance in cancer cells by inhibiting Pgp, a membrane transporter that effluxes chemotherapy drugs.[2][3] Many natural products, including various diterpenes, exhibit direct anti-cancer properties by modulating critical cellular pathways.[4][5][6]
Solid tumors often develop regions of low oxygen, or hypoxia.[7] To survive and proliferate in this environment, cancer cells activate the HIF-1 signaling pathway, which is a master regulator of oxygen homeostasis.[8][9][10] HIF-1 activation promotes angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for cancer therapy.[11][12]
Hypothesis: this compound possesses direct anti-cancer activity by inhibiting the accumulation and transcriptional activity of HIF-1α, thereby suppressing key hypoxia-driven survival pathways in cancer cells.
Overall Experimental Workflow
The proposed research plan follows a logical progression from initial in vitro screening to in vivo validation of anti-tumor efficacy.
Caption: Overall experimental workflow for this compound bioactivity studies.
In Vitro Bioactivity Studies
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the direct cytotoxic effect of this compound on various cancer cell lines. A human breast adenocarcinoma cell line (MCF-7) and a human renal cell carcinoma line (786-O, which is VHL-deficient leading to constitutive HIF-1α stabilization) are recommended.
Protocol 3.1: MTT Cell Viability Assay [13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation 3.1: IC₅₀ Values of this compound
| Cell Line | This compound IC₅₀ (µM) after 48h | This compound IC₅₀ (µM) after 72h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| 786-O | Experimental Value | Experimental Value | Experimental Value |
| Normal Fibroblasts | Experimental Value | Experimental Value | Experimental Value |
Investigation of HIF-1 Pathway Inhibition
These experiments are designed to test the hypothesis that this compound's cytotoxic effects are mediated through the inhibition of the HIF-1 signaling pathway.
HIF-1 Signaling Pathway Overview
Under normal oxygen (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation.[7][8] Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[9][10]
Caption: The HIF-1 signaling pathway under normoxia and hypoxia.
Protocol 3.2: Western Blot for HIF-1α Protein Levels [15][16][17]
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for 2 hours.
-
Hypoxia Induction: Transfer the plates to a hypoxic chamber (1% O₂) or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl₂, 100 µM) for 4-6 hours.[16] Include normoxic and hypoxic vehicle-treated cells as controls.
-
Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells directly in 1x Laemmli sample buffer.[17] To ensure HIF-1α is not degraded, perform lysis quickly and keep samples cold.[18] Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[16][17]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel.[17] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-HIF-1α, anti-VEGF, anti-GLUT1, and anti-β-actin as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the signal using an ECL detection reagent and image the blot.[16]
Data Presentation 3.2: Quantification of Protein Expression
| Treatment Condition | Relative HIF-1α Level (normalized to β-actin) | Relative VEGF Level (normalized to β-actin) | Relative GLUT1 Level (normalized to β-actin) |
| Normoxia + Vehicle | Value | Value | Value |
| Hypoxia + Vehicle | Value | Value | Value |
| Hypoxia + this compound (0.5x IC₅₀) | Value | Value | Value |
| Hypoxia + this compound (1x IC₅₀) | Value | Value | Value |
| Hypoxia + this compound (2x IC₅₀) | Value | Value | Value |
In Vivo Efficacy Studies
Tumor Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living system, a xenograft model using immunocompromised mice is essential.
Caption: Workflow for the in vivo tumor xenograft study.
Protocol 4.1: Subcutaneous Xenograft Model [19]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice).[20]
-
Cell Preparation: Harvest 786-O cancer cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.[19]
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) into the right flank of each mouse.[19]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Measure tumor dimensions with digital calipers and calculate the volume using the formula: Volume = (length x width²)/2.[20]
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO and 5% Tween-80) administered intraperitoneally (i.p.) daily.
-
Group 2: this compound (e.g., 10 mg/kg) administered i.p. daily.
-
-
Efficacy Evaluation: Continue treatment for 21 days. Monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and carefully excise and weigh the tumors. A portion of each tumor should be fixed in formalin for immunohistochemistry and another portion snap-frozen for protein analysis.
Data Presentation 4.1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Average Tumor Weight at Day 21 (mg) | Average Change in Body Weight (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Immunohistochemistry (IHC) Analysis
IHC will be used to assess the expression and localization of HIF-1α and the microvessel density marker CD31 within the tumor tissue, providing further evidence of this compound's mechanism of action.
Protocol 4.2: Immunohistochemical Staining
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate sections with primary antibodies (anti-HIF-1α or anti-CD31) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization: Develop the signal with a DAB chromogen substrate, resulting in a brown precipitate at the antigen site. Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a light microscope. Quantify the staining intensity and percentage of positive cells for HIF-1α. For CD31, quantify the microvessel density by counting the number of stained vessels per high-power field.
Data Presentation 4.2: IHC Analysis of Tumor Tissues
| Treatment Group | HIF-1α Staining Score (0-4) | Microvessel Density (CD31+ vessels/field) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
The successful completion of these experiments will provide a comprehensive evaluation of this compound's anti-cancer bioactivity. The expected results, if the hypothesis is correct, would show that this compound is cytotoxic to cancer cells, inhibits the stabilization of HIF-1α and its downstream targets under hypoxic conditions, and suppresses tumor growth in an in vivo model, accompanied by reduced HIF-1α expression and angiogenesis within the tumors. Such findings would strongly support the further development of this compound as a novel therapeutic agent for cancer, potentially as a dual-action compound that both directly kills cancer cells and reverses multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. cusabio.com [cusabio.com]
- 10. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Pepluanin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pepluanin A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays? this compound is a jatrophane diterpene isolated from Euphorbia peplus L.[1][2]. It is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells[1][3]. For in vitro assays, ensuring this compound is fully dissolved in the aqueous buffer is critical. Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable data regarding its potency and mechanism of action (e.g., IC50, Ki)[4].
Q2: What are the inherent properties of this compound that contribute to its poor aqueous solubility? Like many complex natural products, this compound's poor solubility is attributed to several physicochemical properties. It has a high molecular weight and a complex, largely hydrophobic structure, which are common characteristics of "grease-ball" molecules that are challenging to dissolve in aqueous solutions[2][5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C43H51NO15 | [2][5] |
| Molecular Weight | 821.86 g/mol | [2][5] |
| Compound Type | Jatrophane Diterpene | [1][2] |
| Primary Activity | P-glycoprotein (P-gp) Inhibitor | [1][3] |
Q3: What is the recommended first step for preparing a this compound solution? The standard initial step is to prepare a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing capacity for many hydrophobic compounds[7]. This primary stock can then be serially diluted to create working solutions.
Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this?
This is a common phenomenon known as "fall-out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Recommended Solutions:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1% and ideally below 0.5%, to prevent solvent-induced artifacts and cytotoxicity.
-
Employ a Co-solvent System: Using a mixture of solvents can improve solubility. Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly water-soluble compounds[8]. A combination of DMSO with agents like PEG300, PEG400, or ethanol can be effective[5][9].
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation in the aqueous phase[8][9].
-
Optimize Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution. Critically, ensure rapid and vigorous mixing (e.g., vortexing) immediately after adding the compound stock to the aqueous buffer to promote dispersion before the compound has a chance to aggregate and precipitate.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I've tried using co-solvents and surfactants, but I'm still facing solubility issues or observing inconsistent assay results. What other formulation strategies can I use?
When basic solvent systems are insufficient, more advanced formulation strategies can be employed to significantly enhance aqueous solubility.[10][11].
Recommended Advanced Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules[11]. The hydrophobic drug sits within the central cavity of the cyclodextrin, while the hydrophilic exterior makes the entire complex water-soluble. Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is a common and effective choice[5][9].
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) use a mixture of oils, surfactants, and co-solvents to create fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized[10][11].
-
Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate according to the Noyes-Whitney equation[6][12].
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Agent Example | Mechanism of Action | Typical Starting Conc. (Final Assay) | Pros & Cons |
| Co-solvency | PEG300, Ethanol | Reduces the polarity of the aqueous solvent system, decreasing interfacial tension.[13] | 1-5% | Pros: Simple, widely used. Cons: Can affect biological systems at higher concentrations. |
| Surfactants | Tween 80 | Forms micelles that encapsulate hydrophobic compounds, increasing solubility.[8] | 0.1-1% | Pros: Effective at low concentrations. Cons: Can interfere with some cell-based assays or protein interactions. |
| Cyclodextrins | SBE-β-CD | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[11] | 1-10% w/v | Pros: High solubilizing capacity, generally low toxicity. Cons: Can be expensive; may interact with cell membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent Formulation
This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo and in vitro studies[5].
-
Prepare Primary Stock (10 mM): Dissolve 8.22 mg of this compound (MW: 821.86) in 1 mL of 100% DMSO. Vortex until fully dissolved. Store at -80°C.
-
Prepare Intermediate Formulation Vehicle: Prepare a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS (v/v/v/v).
-
Prepare Intermediate Stock (e.g., 1 mM): Take 100 µL of the 10 mM primary DMSO stock and add it to 900 µL of the intermediate formulation vehicle. This step dilutes the DMSO into a more complex vehicle.
-
Prepare Final Working Solution: Add the intermediate stock to your final assay buffer to achieve the desired concentration. For example, a 1:100 dilution of the 1 mM intermediate stock into the assay buffer will yield a 10 µM final concentration with very low final concentrations of the organic solvents and surfactants.
-
Control: Always include a vehicle control in your experiments, using the same final concentration of the formulation vehicle without this compound.
Protocol 2: Solubility Enhancement of this compound using SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a 10% (w/v) solution of SBE-β-CD in your desired aqueous assay buffer (e.g., 10 g of SBE-β-CD in 100 mL of PBS). Stir until fully dissolved.
-
Prepare Primary Stock (10 mM): Dissolve this compound in 100% DMSO as described in Protocol 1.
-
Form the Complex: While vigorously vortexing the 10% SBE-β-CD solution, slowly add the 10 mM this compound DMSO stock dropwise to achieve the desired final concentration. Do not exceed a final DMSO concentration of 1-2% in this step.
-
Equilibrate: Incubate the mixture for 1-4 hours at room temperature with continuous shaking or stirring to allow for the formation of the inclusion complex.
-
Clarify Solution (Optional): If any precipitate is visible, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) and use the supernatant for your assay. This ensures you are working with the soluble fraction.
-
Control: The vehicle control for this experiment should be the SBE-β-CD solution containing the same final concentration of DMSO used to prepare the test solution.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by this compound.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | P-gp | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
addressing Pepluanin A stability and degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Pepluanin A in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a complex macrocyclic diterpene belonging to the jatrophane class, isolated from Euphorbia peplus L.[1]. Its structure is characterized by a highly substituted 12-membered ring and a cyclopentane ring. Notably, it is a polyester, featuring five acetate groups, one benzoate group, and one nicotinate group. This high degree of esterification is a critical factor influencing its chemical stability.
Q2: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound in solution is its susceptibility to hydrolysis due to the presence of multiple ester linkages. This degradation can be catalyzed by acidic or basic conditions. Other potential degradation pathways include photodegradation and thermal degradation, although these are generally less prominent than hydrolysis for this class of compounds.
Q3: What solvents are recommended for dissolving and storing this compound?
This compound is soluble in dimethyl sulfoxide (DMSO)[2]. For short-term storage of solutions, anhydrous aprotic solvents are preferable to minimize hydrolysis. Stock solutions in DMSO can be stored at -80°C for up to one year[3]. For aqueous-based in vitro and in vivo experiments, it is recommended to prepare fresh solutions from a DMSO stock and use them promptly.
Q4: How should this compound solutions be stored to ensure stability?
For optimal stability, this compound should be stored as a dry powder at -20°C for up to three years[3]. Solutions should be stored at -80°C[3]. It is crucial to protect solutions from light and to minimize exposure to acidic or basic conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of biological activity of this compound in an aqueous experimental buffer. | Hydrolysis of ester groups: The ester functionalities of this compound are prone to hydrolysis, especially in aqueous solutions at non-neutral pH. This can lead to the formation of less active or inactive degradation products. | - Prepare fresh solutions of this compound immediately before use. - If the experiment allows, maintain the pH of the solution as close to neutral (pH 7) as possible. - Minimize the time this compound is in an aqueous solution. - Store stock solutions in an anhydrous solvent like DMSO at low temperatures (-80°C)[3]. |
| Appearance of unexpected peaks in HPLC analysis of a this compound sample. | Degradation: New peaks may correspond to degradation products resulting from hydrolysis, oxidation, or photodegradation. | - Confirm the identity of the new peaks using mass spectrometry (MS). - Review the handling and storage conditions of the sample. Ensure protection from light, extreme temperatures, and incompatible solvents. - Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Precipitation of this compound during an experiment. | Poor solubility: this compound has limited solubility in aqueous solutions. The addition of an aqueous buffer to a concentrated stock solution in an organic solvent can cause precipitation. | - Determine the maximum solubility of this compound in your final experimental medium. - Consider the use of a co-solvent system if compatible with the experimental design. - Prepare a more dilute stock solution to prevent precipitation upon dilution. |
| Inconsistent experimental results with different batches of this compound. | Variability in purity or degradation: Different batches may have varying levels of purity or may have undergone partial degradation during storage. | - Always use a well-characterized and highly pure standard of this compound. - Re-evaluate the purity of each batch before use with a validated analytical method (e.g., HPLC). - Ensure consistent and appropriate storage conditions for all batches. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, a process often referred to as forced degradation.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
2. Stress Conditions:
-
Hydrolytic Stability:
-
Dilute the stock solution with acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) solutions to a final concentration of, for example, 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
-
Photostability:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Stability:
-
Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C).
-
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate and, if possible, the half-life under each condition.
-
Characterize any significant degradation products using HPLC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are crucial.
1. Chromatographic Conditions (based on methods for similar jatrophane diterpenes[2][3]):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended for monitoring peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples (from Protocol 1) to ensure the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of standard solutions of this compound over a defined concentration range and construct a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (40°C) | 0 | 100 | - |
| 8 | 65 | Hydrolyzed acetate and benzoate esters | |
| 24 | 20 | Further hydrolysis products | |
| Purified Water (40°C) | 0 | 100 | - |
| 8 | 95 | Minor hydrolysis products | |
| 24 | 85 | ||
| 0.1 M NaOH (40°C) | 0 | 100 | - |
| 2 | 40 | Rapid hydrolysis of multiple ester groups | |
| 8 | <5 | Extensive degradation | |
| Photostability (UV/Vis) | 24 | 90 | Potential photo-isomers or oxidation products |
| Thermal (60°C, solution) | 24 | 92 | Minor degradation products |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products would need to be determined experimentally.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound supplier | CAS 670257-89-3 | AOBIOUS [aobious.com]
- 3. This compound | P-gp | TargetMol [targetmol.com]
Technical Support Center: Optimizing Pepluanin A Concentration for P-gp Inhibition
Welcome to the technical support center for optimizing the use of Pepluanin A as a P-glycoprotein (P-gp) inhibitor in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a P-gp inhibition assay?
A1: While direct IC50 values for this compound are not widely published, it is known to be a highly potent P-gp inhibitor, reportedly outperforming cyclosporin A by at least a factor of two in inhibiting P-gp-mediated daunomycin transport.[1][2] Therefore, it is advisable to start with a concentration range lower than that typically used for cyclosporin A. A suggested starting range for a dose-response curve would be from 0.01 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific assay. For a standard P-gp inhibition assay, such as the Rhodamine 123 or Calcein-AM efflux assay, a pre-incubation period of 30 to 60 minutes with this compound before the addition of the P-gp substrate is a common starting point. You can optimize this by testing different pre-incubation times (e.g., 15, 30, 60, and 120 minutes) and measuring the inhibition of substrate efflux.
Q3: Is this compound cytotoxic to cells?
A3: As with any compound, this compound may exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. This can be done using standard methods like the MTT, XTT, or a live/dead cell staining assay. The determined non-toxic concentration range should be used for your P-gp inhibition experiments to ensure that the observed effects are due to P-gp inhibition and not cell death.
Q4: What is the mechanism of action of this compound in P-gp inhibition?
A4: this compound is a jatrophane diterpene that has been shown to inhibit P-gp activity by binding to its active sites.[3] This binding competitively or non-competitively blocks the efflux pump, leading to an accumulation of P-gp substrates, such as chemotherapeutic drugs or fluorescent dyes, inside the cells.[3]
Troubleshooting Guides
Issue 1: High Variability in Fluorescence Readings
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell monolayer by carefully seeding the plates and allowing sufficient time for attachment and growth. Visually inspect the wells for consistent cell density before starting the experiment.
-
-
Possible Cause: Incomplete removal of fluorescent substrate.
-
Solution: After incubation with the fluorescent dye (e.g., Rhodamine 123, Calcein-AM), thoroughly wash the cells with ice-cold PBS to remove any extracellular dye. Ensure all wells are washed equally.
-
-
Possible Cause: Photobleaching of the fluorescent dye.
-
Solution: Protect the plate from light as much as possible during incubations and before reading. Use a plate reader with a stable light source and minimize the exposure time during measurement.
-
Issue 2: No or Low P-gp Inhibition Observed
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response curve with a wider and higher concentration range of this compound to determine the optimal inhibitory concentration.
-
-
Possible Cause: Low P-gp expression in the cell line.
-
Solution: Confirm the P-gp expression level in your cell line using Western blot or qPCR. Use a positive control cell line known to overexpress P-gp (e.g., NCI/ADR-RES) and a negative control with low P-gp expression.
-
-
Possible Cause: this compound degradation or precipitation.
-
Solution: this compound is a natural product and may have limited stability and solubility in aqueous solutions. Prepare fresh stock solutions in a suitable solvent like DMSO and dilute to the final concentration in pre-warmed cell culture medium immediately before use. Visually inspect for any precipitation. If solubility is an issue, consider using a solubilizing agent, but first, test its effect on P-gp activity.
-
Issue 3: High Background Fluorescence
-
Possible Cause: Autofluorescence of this compound or other compounds.
-
Solution: Run a control well with this compound alone (without the fluorescent substrate) to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check for and test for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can lead to aberrant results.
-
Data Presentation
Table 1: Key Experimental Parameters for this compound
| Parameter | Recommended Range/Value | Notes |
| Starting Concentration Range | 0.01 µM - 10 µM | A dose-response curve is essential to determine the optimal concentration. |
| Pre-incubation Time | 30 - 60 minutes | Optimization may be required depending on the cell line. |
| Cytotoxicity (IC50) | To be determined experimentally | Perform a cytotoxicity assay for each cell line used. |
| Positive Control Inhibitor | Verapamil (10-100 µM), Cyclosporin A (1-10 µM) | Use a known P-gp inhibitor to validate the assay. |
| P-gp Substrate | Rhodamine 123 (1-5 µM), Calcein-AM (0.1-1 µM) | The optimal concentration should be determined for your cell line. |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired concentrations in pre-warmed serum-free cell culture medium.
-
Pre-incubation with this compound: Remove the culture medium from the wells and wash once with warm PBS. Add the this compound working solutions to the respective wells. Include wells with a positive control inhibitor (e.g., verapamil) and a vehicle control (medium with the same percentage of DMSO). Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., 485 nm excitation and 528 nm emission).
Calcein-AM Efflux Assay for P-gp Inhibition
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Follow the same procedure as for the Rhodamine 123 assay.
-
This compound Preparation: Follow the same procedure as for the Rhodamine 123 assay.
-
Pre-incubation with this compound: Follow the same procedure as for the Rhodamine 123 assay.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.1-1 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 494 nm excitation and 517 nm emission).
Visualizations
Caption: Experimental workflow for determining P-gp inhibition by this compound.
Caption: Troubleshooting guide for common issues in P-gp inhibition assays.
Caption: Simplified signaling pathway of P-gp inhibition by this compound.
References
troubleshooting common issues in Pepluanin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pepluanin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and other complex diterpenoids?
A1: The synthesis of structurally complex diterpenoids like this compound presents several significant challenges. These often include achieving high stereoselectivity due to the presence of multiple chiral centers, constructing the intricate polycyclic framework efficiently, and dealing with issues of low product yields and insufficient purity.[1][2] The highly oxygenated and caged structures of these molecules often require the development of innovative synthetic strategies and multi-step reaction sequences.[2][3]
Q2: this compound is a jatrophane diterpenoid. What are the characteristic structural features and synthetic hurdles for this class of molecules?
A2: Jatrophane diterpenoids are characterized by a highly functionalized macrocyclic core. Key synthetic challenges include the stereocontrolled formation of the macrocycle, the installation of various oxygenated functional groups, and managing the conformational flexibility of the ring system.[4] Very few jatrophanes have succumbed to total synthesis due to these complexities.[4]
Q3: What biological activity has been reported for this compound, and why is this significant for its synthesis?
A3: this compound has been identified as a potent P-glycoprotein (P-gp) inhibitor.[4] P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The potential therapeutic application of this compound as a P-gp inhibitor drives the need for efficient and scalable synthetic routes to enable further biological studies and drug development.
Troubleshooting Guide
Low Yield in Key Cyclization Step
Problem: I am experiencing low yields in the key intramolecular cyclization step to form the core polycyclic structure of a this compound intermediate.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time can significantly impact the efficiency of macrocyclization and other ring-forming reactions. It is crucial to perform a systematic optimization of these parameters.
-
Steric Hindrance: The conformation of the linear precursor may not be favorable for cyclization. The use of conformational control elements or different solvent systems can be explored.
-
Side Reactions: Competing intermolecular reactions (e.g., dimerization) can reduce the yield of the desired intramolecular product. Running the reaction at high dilution is a standard technique to favor intramolecular processes.
Troubleshooting Workflow: Low Cyclization Yield
References
identifying and minimizing experimental artifacts with Pepluanin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pepluanin A. The information is designed to help identify and minimize experimental artifacts and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a jatrophane diterpene isolated from the plant Euphorbia peplus L. Its primary mechanism of action is the potent inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key protein involved in multidrug resistance (MDR) in cancer cells.[1] P-gp is an ATP-dependent efflux pump that removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. This compound has been shown to be a highly effective inhibitor of P-gp-mediated drug transport.[1]
Q2: How does the potency of this compound compare to other P-gp inhibitors?
Direct comparative studies with a wide range of inhibitors are limited. However, initial research has demonstrated that this compound is a very potent P-gp inhibitor, outperforming the well-known modulator Cyclosporin A by a factor of at least two in the inhibition of P-gp-mediated daunomycin transport.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively documented, researchers should be aware of common off-target effects associated with P-glycoprotein inhibitors. A significant concern is the interaction with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4).[2][3] Many P-gp inhibitors are also substrates or inhibitors of CYP3A4, which can lead to unpredictable toxicities and altered pharmacokinetics of co-administered drugs.[2][3] Non-specific actions on other ABC transporters are also a possibility.[4]
Q4: In which solvent should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-purity DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in P-gp inhibition assays. | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before starting the experiment. |
| Instability or degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reagents. | |
| Apparent lack of P-gp inhibition. | Incorrect assay setup. | Verify the concentrations of the P-gp substrate (e.g., Rhodamine 123, Calcein-AM) and this compound. Ensure the incubation times are appropriate for the chosen assay. |
| Low expression of P-gp in the cell line. | Confirm P-gp expression levels in your cell line using Western blot or flow cytometry with a P-gp-specific antibody. | |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range for P-gp inhibition. | |
| High background fluorescence in the assay. | Intrinsic fluorescence of this compound or other test compounds. | Run a control with this compound alone (without the fluorescent substrate) to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Contamination of reagents or plasticware. | Use fresh, high-quality reagents and sterile, low-binding plates. | |
| Observed cytotoxicity is not related to MDR reversal. | Direct cytotoxicity of this compound at the concentrations used. | Determine the cytotoxicity of this compound alone in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations of this compound for MDR reversal studies that are non-toxic or have minimal toxicity. |
| Off-target effects leading to cell death. | Consider that at higher concentrations, off-target effects may contribute to cytotoxicity. If possible, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). | |
| Artifactual results in flow cytometry-based efflux assays. | Membrane potential changes caused by the inhibitor. | Be cautious when interpreting results from membrane potential-sensitive dyes. If possible, use an orthogonal method to confirm P-gp inhibition that is not dependent on membrane potential.[6] |
| Compound aggregation or precipitation. | Visually inspect solutions for any precipitation. If solubility is a concern, consider the use of a solubilizing agent, ensuring it does not interfere with the assay. |
Quantitative Data
While a specific IC50 value for this compound is not yet widely published in a standardized format, its potency has been described relative to Cyclosporin A.
Relative Potency of this compound
| Compound | Relative Potency in P-gp-mediated Daunomycin Transport Inhibition |
| This compound | At least 2-fold more potent than Cyclosporin A[1] |
For reference, below are typical reported IC50 values for Cyclosporin A in P-gp inhibition assays. Note that these values can vary significantly depending on the experimental system used.
Reference IC50 Values for Cyclosporin A (P-gp Inhibition)
| Cell Line | Substrate | Reported IC50 (µM) |
| K562/ADR | Daunorubicin | ~1.5 - 5 |
| MCF7/ADR | Rhodamine 123 | ~2 - 6 |
| Caco-2 | Digoxin | ~1 - 10 |
Experimental Protocols
1. P-glycoprotein Inhibition Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., MDCKII-MDR1, Caco-2, or a resistant cancer cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours under standard cell culture conditions.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Also, prepare a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the this compound dilutions, vehicle control, and positive control to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) in the assay buffer.
-
Add the substrate to all wells.
-
Incubate for 60-120 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, remove the substrate-containing buffer and wash the cells multiple times with ice-cold PBS to remove extracellular fluorescence.
-
Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~485 nm excitation and ~530 nm emission for Rhodamine 123).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence of the treated wells to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
P-glycoprotein (MDR1) Gene Expression Signaling Pathway
The expression of the ABCB1 gene, which encodes for P-glycoprotein, is regulated by several signaling pathways. Understanding these pathways can provide context for the cellular response to P-gp inhibitors and chemotherapeutic agents.
Caption: Regulation of P-glycoprotein expression by key signaling pathways.
Experimental Workflow for Identifying P-gp Inhibition and Minimizing Artifacts
This workflow outlines the logical steps for confirming P-gp inhibition by this compound while controlling for potential artifacts.
Caption: Logical workflow for investigating this compound as a P-gp inhibitor.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound supplier | CAS 670257-89-3 | AOBIOUS [aobious.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
overcoming challenges in isolating Pepluanin A from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Pepluanin A from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a jatrophane diterpene, a class of natural products known for their complex chemical structures.[1] It has been identified as a potent inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. The primary natural source of this compound is the plant Euphorbia peplus L., commonly known as petty spurge.[2][3][4]
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges in isolating this compound stem from its complex structure and the presence of numerous other structurally similar diterpenoids in the natural source.[1] Key difficulties include:
-
Low abundance: this compound is often present in low concentrations in the plant material.
-
Co-eluting impurities: The crude extract of Euphorbia peplus contains a multitude of similar jatrophane diterpenes, making chromatographic separation difficult.
-
Structural instability: Diterpenes can be sensitive to heat, light, and pH changes, potentially leading to degradation during the extraction and purification process.
Q3: What is the general workflow for isolating this compound?
A3: A typical isolation workflow involves several stages:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent like methanol or an acetone/dichloromethane mixture.[2][3][5]
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.
-
Chromatography: Multiple rounds of column chromatography are employed for purification. This often includes initial separation on a polyamide or silica gel column, followed by further purification using techniques like Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC).[6]
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves Normal-Phase (NP) or Reversed-Phase (RP) HPLC to isolate pure this compound.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) can be more effective. |
| Insufficient extraction time. | Increase the extraction time or perform multiple extraction cycles. | |
| Improperly prepared plant material. | Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for solvent penetration. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | For initial separation, silica gel or polyamide are common. Experiment with different solvent gradients (e.g., hexane/ethyl acetate or methanol/water) to improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution of Structurally Similar Diterpenes in HPLC | Suboptimal column and mobile phase. | Use a high-resolution HPLC column. For reverse-phase, a C18 column is a good starting point. For normal-phase, a silica or diol column may be effective. |
| Isocratic elution is insufficient. | Develop a gradient elution method to improve the separation of closely related compounds. | |
| Isomers are present. | Chiral HPLC columns may be necessary to separate stereoisomers.[7] | |
| Degradation of this compound during Isolation | Exposure to high temperatures. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at low temperatures. |
| pH instability. | Maintain a neutral pH during extraction and purification steps, unless a specific pH is required for separation. | |
| Exposure to light. | Protect samples from direct light, as some diterpenes are light-sensitive. |
Quantitative Data
Table 1: Estimated Yields for this compound Isolation *
| Stage | Input Material | Estimated Yield |
| Crude Extraction | 1 kg of dried Euphorbia peplus | 50 - 100 g of crude extract |
| Initial Column Chromatography | 50 g of crude extract | 5 - 10 g of a diterpene-rich fraction |
| Preparative HPLC | 1 g of diterpene-rich fraction | 10 - 50 mg of purified this compound |
*Disclaimer: These are estimated values based on typical yields for similar natural product isolation and may vary significantly based on the specific plant material, extraction method, and purification efficiency.
Experimental Protocols
1. Extraction of Plant Material
-
Objective: To obtain a crude extract containing this compound from Euphorbia peplus.
-
Methodology:
-
Air-dry the whole plant material of Euphorbia peplus at room temperature.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered material in methanol (or a 1:1 mixture of dichloromethane and acetone) at a ratio of 1:10 (w/v) for 48-72 hours at room temperature.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
2. Chromatographic Purification
-
Objective: To isolate this compound from the crude extract.
-
Methodology:
-
Polyamide Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the extract onto a small amount of polyamide powder.
-
Load the adsorbed extract onto a polyamide column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane, chloroform, ethyl acetate, and methanol.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).
-
-
Vacuum Liquid Chromatography (VLC):
-
Combine fractions containing compounds with similar TLC profiles to the target compound.
-
Subject this enriched fraction to VLC on a silica gel column.
-
Elute with a gradient of increasing polarity, for example, a hexane/ethyl acetate gradient.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the further purified fraction in the HPLC mobile phase.
-
Inject the sample onto a semi-preparative HPLC column (e.g., C18 for reversed-phase or silica for normal-phase).
-
For a C18 column, use a gradient of acetonitrile in water. For a silica column, use a gradient of ethyl acetate in hexane.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
-
Visualizations
P-glycoprotein Efflux Pump Mechanism
This compound functions by inhibiting the P-glycoprotein (P-gp) efflux pump. This pump is a transmembrane protein that utilizes ATP to actively transport a wide range of substances, including many anticancer drugs, out of the cell, leading to multidrug resistance.
Caption: Mechanism of P-glycoprotein and its inhibition by this compound.
General Isolation Workflow
The following diagram illustrates the sequential steps involved in the isolation of this compound from its natural source.
Caption: A generalized workflow for the isolation of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
P-glycoprotein Inhibition Assay Technical Support Center: Pepluanin A
Welcome to the technical support center for refining P-glycoprotein (P-gp) inhibition assay protocols for Pepluanin A. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Introduction to this compound and P-gp Inhibition
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a critical membrane transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including many therapeutic drugs, from cells.[1] This action can lead to multidrug resistance (MDR) in cancer cells and affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
This compound, a natural jatrophane diterpene, has been identified as a potent P-gp inhibitor.[3][4] Studies have shown it can be at least twice as effective as the well-known modulator Cyclosporin A in inhibiting P-gp-mediated transport.[3][5][6] Therefore, robust and optimized assay protocols are essential for accurately characterizing its inhibitory potential.
This guide focuses on the two most common cell-based fluorescence assays for P-gp inhibition: the Calcein-AM assay and the Rhodamine 123 assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during P-gp inhibition experiments.
Q1: My positive control inhibitor (e.g., Verapamil, Cyclosporin A) is showing weak or no effect. What are the possible causes?
A1: This is a common issue that points to a problem with the assay system itself.
-
Cell Health and P-gp Expression: Ensure your P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES, MDCKII-MDR1) has been properly maintained and has not lost P-gp expression through excessive passaging. It is recommended to periodically validate P-gp expression via Western Blot or qPCR.
-
Inhibitor Concentration and Potency: Verify the concentration and integrity of your positive control stock solution. For example, Verapamil is typically used in the 10-100 µM range.[7] The relative potency of common inhibitors is often ranked, which can be a useful reference.[8][9]
-
Assay Protocol: Review your incubation times and temperatures. Insufficient incubation with the inhibitor before adding the substrate can lead to poor results.
Q2: I am observing high background fluorescence or high fluorescence in my negative control (P-gp expressing cells without inhibitor). What should I do?
A2: High background can mask the inhibitory effect.
-
Incomplete Washing: Ensure that extracellular fluorescent substrate is thoroughly washed away before measurement. Perform at least two washing steps with cold PBS or efflux buffer.[7][10]
-
Substrate Concentration: The concentration of the fluorescent substrate (Calcein-AM or Rhodamine 123) may be too high, leading to saturation of the efflux pump or passive diffusion. Try titrating the substrate to a lower concentration. For Rhodamine 123, concentrations around 5 µM are common.[10]
-
Cell Autofluorescence: While generally low, some cell lines may exhibit higher autofluorescence. Always include a control of cells with no fluorescent substrate to measure and subtract this background.
Q3: How do I differentiate between true P-gp inhibition and cytotoxicity caused by this compound?
A3: This is a critical consideration, as cell death will also lead to increased fluorescence retention, creating a false positive result.
-
Perform a Cytotoxicity Assay: Before the P-gp assay, test this compound across a range of concentrations on your chosen cell line using a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion).
-
Select Non-Toxic Concentrations: Use concentrations of this compound for the P-gp inhibition assay that show minimal to no cytotoxicity (e.g., >90% cell viability).
-
Microscopic Examination: Visually inspect the cells under a microscope after the assay. Look for signs of cell death, such as detachment or membrane blebbing.
Q4: Which fluorescent substrate should I choose: Calcein-AM or Rhodamine 123?
A4: Both are widely used, but have key differences.
-
Calcein-AM: This non-fluorescent molecule passively enters cells and is converted by intracellular esterases into the fluorescent calcein, which is not a P-gp substrate. However, Calcein-AM itself is actively effluxed by P-gp.[11][12] This assay is highly sensitive and suitable for high-throughput screening.[8]
-
Rhodamine 123: This fluorescent dye is a direct substrate of P-gp. It is a well-established probe, but some compounds can interfere with its fluorescence.[10]
-
Recommendation: For initial screening of this compound, the Calcein-AM assay is often preferred due to its high signal-to-noise ratio.[13] However, confirming the results with the Rhodamine 123 assay is a good practice.[14]
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
A5: Reproducibility is key for reliable data.
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they form a confluent monolayer (for adherent cells).
-
Control for Serum Effects: Fetal calf serum (FCS) can sometimes interfere with the bioavailability of test compounds. While some studies show minimal effect, it is crucial to be consistent with its presence or absence in your assay buffer.[9]
-
Precise Timing: Use a multichannel pipette or automated liquid handler to ensure that substrate and inhibitor additions, as well as washing steps, are performed consistently across all wells.
-
Instrument Settings: Use the same instrument (plate reader or flow cytometer) and settings (e.g., excitation/emission wavelengths, gain) for all experiments.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the mechanism of P-gp and the workflows for the two primary inhibition assays.
Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
Caption: Experimental workflow for the Rhodamine 123 P-gp inhibition assay.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize parameters such as cell number, and substrate/inhibitor concentrations for their specific cell lines and experimental conditions.
Protocol 1: Calcein-AM Efflux Assay
This protocol is adapted for a 96-well plate format and fluorescence microplate reader.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive Control: Verapamil or Cyclosporin A
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS
-
Wash Buffer: Cold PBS
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate. Culture overnight to allow for attachment and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls in assay buffer. The final DMSO concentration should be kept constant and low (<0.5%).
-
Inhibitor Pre-incubation: Remove culture medium from the wells. Wash once with assay buffer. Add the diluted this compound and controls to the respective wells and incubate for 30 minutes at 37°C.[11]
-
Substrate Addition: Add Calcein-AM to all wells to a final concentration of 0.25-1 µM.[11]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[11]
-
Washing: Stop the reaction by removing the assay solution and washing the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of cold PBS to each well. Immediately measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. Determine the IC50 value for this compound by fitting the data to a dose-response curve.
Protocol 2: Rhodamine 123 Accumulation Assay
This protocol can be used with a fluorescence microplate reader or a flow cytometer.
Materials:
-
P-gp overexpressing cells and parental cells
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive Control: Verapamil or Cyclosporin A
-
Assay Buffer: HBSS or serum-free medium
Procedure:
-
Cell Preparation: For adherent cells, seed in a 96-well plate as above. For suspension cells, prepare a cell suspension of approximately 5 x 10^5 cells/mL.[7]
-
Incubation: In each well or tube, add the cells, the desired concentration of this compound (or controls), and Rhodamine 123 to a final concentration of 1-5 µM.[10]
-
Incubate the mixture for 30-60 minutes at 37°C, protected from light.[7][10]
-
Washing: Pellet the cells by centrifugation (for suspension cells) or aspirate the medium (for adherent cells). Wash the cells twice with ice-cold assay buffer to remove extracellular Rhodamine 123.[7]
-
Fluorescence Measurement:
-
Plate Reader: Resuspend cells in 100-200 µL of fresh buffer and measure fluorescence (Ex: ~485 nm, Em: ~530 nm).
-
Flow Cytometer: Resuspend cells in 0.5 mL of fresh buffer and analyze using the FL1 channel.
-
-
Data Analysis: Quantify the increase in mean fluorescence intensity (MFI) or relative fluorescence units (RFU) compared to the untreated control. Calculate the IC50 value for this compound.
Quantitative Data Summary
For accurate interpretation of this compound's activity, it is crucial to compare its performance against well-characterized P-gp inhibitors. The tables below provide reference values and recommended concentration ranges.
Table 1: Reference IC50 Values for Common P-gp Inhibitors
| Inhibitor | Typical IC50 Range (µM) | P-gp Substrate | Notes |
| Verapamil | 1 - 10 | Yes | First-generation inhibitor, also affects other channels.[6] |
| Cyclosporin A | 0.5 - 5 | Yes | Potent inhibitor, often used as a benchmark.[10] |
| Elacridar (GF120918) | 0.01 - 0.5 | No | Potent and specific third-generation inhibitor.[10] |
| Zosuquidar (LY335979) | 0.01 - 0.2 | No | Potent and specific third-generation inhibitor.[10] |
Note: IC50 values are highly dependent on the cell line, substrate, and specific assay conditions used.
Table 2: Recommended Starting Concentrations for Assay Components
| Component | Recommended Concentration | Rationale |
| Substrates | ||
| Calcein-AM | 0.25 - 1.0 µM | Provides a good signal-to-noise ratio without saturating cellular esterases.[11] |
| Rhodamine 123 | 1.0 - 5.25 µM | Sufficient for P-gp transport without causing significant mitochondrial toxicity.[7][10] |
| Controls | ||
| Verapamil | 10 - 100 µM | A well-characterized positive control for complete or near-complete inhibition.[7] |
| Cyclosporin A | 1 - 10 µM | A potent positive control.[10] |
| Test Compound | ||
| This compound | 0.01 - 100 µM | A broad range is recommended for initial IC50 determination. |
By utilizing this guide, researchers can effectively troubleshoot and refine their P-gp inhibition assays to accurately characterize the potent activity of this compound.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Cytotoxicity of Pepluanin A in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of Pepluanin A in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a jatrophane diterpene isolated from Euphorbia peplus. Its primary established mechanism of action is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various chemotherapeutic agents from cancer cells.[1] By inhibiting P-gp, this compound can reverse multidrug resistance (MDR) in cancer cells, making them more susceptible to anti-cancer drugs.[2][3]
Q2: Why is it important to consider the cytotoxicity of this compound in non-target cells?
While the primary application of this compound is to enhance the efficacy of chemotherapeutics in cancer cells, it is crucial to evaluate its effects on healthy, non-target cells. P-glycoprotein is also expressed in normal tissues, where it plays a protective role by removing toxins and drugs from the body, for instance in the blood-brain barrier, liver, and kidneys.[4] Inhibition of P-gp in these tissues could lead to unwanted side effects.[1][4] Furthermore, as a jatrophane diterpene, this compound may have other off-target effects that could lead to cytotoxicity in normal cells.[5][6]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?
While specific studies on this compound's non-target cytotoxicity are limited, potential mechanisms can be inferred from its chemical class and known target:
-
P-glycoprotein Inhibition: Inhibition of P-gp in healthy tissues can disrupt normal physiological processes and lead to the accumulation of endogenous toxins or co-administered drugs, causing cellular stress and toxicity.[4]
-
Off-Target Effects: Jatrophane diterpenes have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and modulation of signaling pathways like PI3K/Akt/NF-κB.[5][7] These effects may not be limited to cancer cells.
-
Mitochondrial Dysfunction: Many cytotoxic compounds exert their effects by disrupting mitochondrial function. This can be assessed by assays like the MTT assay.[8][9]
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A standard approach is to perform in vitro cytotoxicity assays on a panel of cell lines, including both cancer and non-cancerous (non-target) cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify and compare the cytotoxicity of this compound across different cell types.
Troubleshooting Guides
Guide 1: Assessing and Quantifying Cytotoxicity
Problem: High or unexpected cytotoxicity observed in non-target cell lines treated with this compound.
Solution: Systematically assess and quantify the cytotoxicity of this compound to determine its therapeutic window. This involves determining the IC50 values in both your target (cancer) and non-target cell lines.
Experimental Protocol: Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.[11][12]
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MCF-7 | Human Breast Cancer | 5.2 |
| A549 | Human Lung Cancer | 8.1 |
| HEK293 | Human Embryonic Kidney (Non-target) | 45.8 |
| HUVEC | Human Umbilical Vein Endothelial (Non-target) | > 100 |
Interpretation: A significantly higher IC50 value in non-target cell lines compared to target cancer cell lines suggests a favorable therapeutic window.
Guide 2: Mitigating Non-Target Cytotoxicity using Drug Delivery Systems
Problem: this compound shows significant cytotoxicity in non-target cells at concentrations required for efficacy in target cells.
Solution: Employ a targeted drug delivery system to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues. Liposomal encapsulation is a common strategy for hydrophobic compounds like this compound.[13][14][15][16]
Experimental Protocol: Liposomal Encapsulation of this compound
This protocol is based on the thin-film hydration method.[17][18][19][20]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Data Presentation: Hypothetical Comparison of Free vs. Liposomal this compound
| Formulation | IC50 in MCF-7 (µM) | IC50 in HEK293 (µM) | Selectivity Index (IC50 Non-target / IC50 Target) |
| Free this compound | 5.2 | 45.8 | 8.8 |
| Liposomal this compound | 6.5 | 98.2 | 15.1 |
Interpretation: Liposomal encapsulation can increase the selectivity index, indicating improved safety in non-target cells while maintaining efficacy in target cells.
Visualizations
Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key concepts and experimental workflows.
P-glycoprotein Efflux Pump Mechanism
References
- 1. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Enhancing Efficacy and Minimizing Side Effects of Cancer Treatment [researchdive.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 16. phoreusbiotech.com [phoreusbiotech.com]
- 17. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Pepluanin A: Validating its P-glycoprotein Inhibitory Activity for Advancing Cancer Chemotherapy
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A's P-glycoprotein (P-gp) inhibitory activity against other known inhibitors, supported by experimental data and detailed methodologies. This compound, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of P-gp, a key protein implicated in the development of multidrug resistance (MDR) in cancer cells. Overcoming MDR is a critical challenge in oncology, and potent P-gp inhibitors like this compound hold significant promise for re-sensitizing resistant tumors to conventional chemotherapeutics.
Comparative Analysis of P-glycoprotein Inhibitory Activity
The inhibitory potency of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely published, studies have demonstrated its superior inhibitory capacity compared to established modulators. Research indicates that this compound is at least twice as effective as cyclosporin A in inhibiting P-gp-mediated daunomycin transport.[1] The table below summarizes the P-gp inhibitory activities of this compound and other representative inhibitors.
| Compound | Class | P-gp Inhibitory Activity (IC50) | Cell Line / Assay | Reference |
| This compound | Jatrophane Diterpene | >2-fold more potent than Cyclosporin A (estimated) | L1210/MDR1 (Daunomycin efflux) | [1] |
| Verapamil | 1st Generation Phenylalkylamine | ~2.3 µM | MDCK-MDR1 (Digoxin transport) | [2] |
| Cyclosporin A | 1st Generation Cyclic Peptide | ~1.7 - 3.4 µM | K562/MDR1 (Mitoxantrone efflux) | [3] |
| Tariquidar (XR9576) | 3rd Generation Anthranilamide Derivative | ~0.04 µM | In vitro | [4] |
| Epieuphoscopin B | Jatrophane Diterpene | 1.71 ± 0.83 µM | MDR1-transfected cells (Mitoxantrone efflux) | [3] |
Experimental Protocols
Accurate validation of P-gp inhibitory activity relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly employed in the field.
Calcein-AM Efflux Assay
This assay is a widely used method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Once inside, intracellular esterases cleave the AM group, converting it into the fluorescent molecule calcein, which is then trapped within the cell. In cells overexpressing P-gp, Calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Seed P-gp-overexpressing cells (e.g., K562/ADR, MCF7/ADR) in a 96-well black, clear-bottom plate and incubate until a confluent monolayer is formed.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compounds (e.g., this compound, Verapamil) at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5 µM and incubate for a further 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells three times with ice-cold buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in calcein accumulation.
P-glycoprotein (P-gp) ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either compete with substrates and stimulate ATPase activity or directly inhibit it. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).
-
Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles with the test compound at various concentrations in an assay buffer. Include a positive control (e.g., Verapamil, a known P-gp substrate that stimulates ATPase activity) and a negative control (e.g., sodium orthovanadate, a general ATPase inhibitor).
-
Initiation of Reaction: Initiate the reaction by adding MgATP to each well. Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Detection of Inorganic Phosphate (Pi): Stop the reaction and add a detection reagent (e.g., a molybdate-based solution) that forms a colored complex with the liberated Pi.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 620-850 nm) using a microplate reader.
-
Data Analysis: The change in absorbance is proportional to the amount of Pi produced and thus reflects the P-gp ATPase activity. Determine the effect of the test compound on the basal and substrate-stimulated ATPase activity to characterize its interaction with P-gp.
Visualizing the Mechanisms
To better understand the processes involved in validating P-gp inhibition, the following diagrams illustrate the P-gp drug efflux mechanism and a typical experimental workflow.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for validating P-gp inhibitory activity.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A Versus Verapamil: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pepluanin A and verapamil as inhibitors of P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and affecting drug disposition. This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate inhibitor for their in vitro and in vivo studies.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane efflux pump that actively transports a wide array of structurally and functionally diverse xenobiotics out of cells.[1] This process is ATP-dependent and serves as a protective mechanism in normal tissues. However, in cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[2] P-gp inhibitors, also known as chemosensitizers or MDR modulators, can reverse this resistance by blocking the efflux function of P-gp, thereby increasing the intracellular concentration of anticancer drugs.
Verapamil , a first-generation P-gp inhibitor, is a calcium channel blocker that has been extensively studied for its ability to reverse MDR.[1][3] This compound , a jatrophane diterpene isolated from Euphorbia peplus, is a more recently identified and potent natural P-gp inhibitor.[3] This guide will compare these two compounds based on their inhibitory potency, mechanism of action, and the experimental methods used to characterize their activity.
Quantitative Comparison of P-glycoprotein Inhibitory Activity
Direct comparative studies providing IC50 values for both this compound and verapamil under identical experimental conditions are limited in the publicly available literature. However, data from various studies provide insights into their relative potencies.
| Compound | Cell Line | Assay Type | Substrate | IC50 / Activity | Reference |
| This compound | K562/R7 (human leukemic cells) | Daunomycin Efflux Inhibition | Daunomycin | At least twofold more potent than cyclosporin A | [3] |
| L1210 (mouse lymphoma cells) | Rhodamine 123 Accumulation | Rhodamine 123 | Potent inhibitor, promotes Rh 123 accumulation | [4] | |
| Verapamil | Caco-2 | Digoxin Transport Inhibition | Digoxin | 1.1 µM | [5] |
| L-MDR1 (LLC-PK1 cells with human MDR1) | Digoxin Transport Inhibition | Digoxin | Not specified, but inhibitory | [5] | |
| K562/ADR (human leukemia cells) | P-gp Expression | - | 3-fold decrease in P-gp expression at 15 µM after 72h | [6] | |
| MCF7/ADM (human breast cancer cells) | Doxorubicin Cytotoxicity (Reversal of Resistance) | Doxorubicin | Rvb = 151.7 +/- 5 uM (Reversal concentration) | Not found in provided snippets | |
| Caco-2 | Irinotecan Transport Inhibition | Irinotecan | Significant inhibition of P-gp function | [7] |
Note on Potency: While a direct IC50 comparison is unavailable, this compound is described as a "powerful" and "potent" inhibitor, outperforming cyclosporin A, another well-known P-gp inhibitor, by a factor of at least two in inhibiting daunomycin transport.[3][8] Verapamil's potency varies depending on the cell line and substrate used, with IC50 values in the micromolar range.[5]
Mechanism of P-glycoprotein Inhibition
This compound
This compound is a jatrophane diterpene that is thought to directly interact with P-glycoprotein.[4] Structure-activity relationship studies on jatrophane diterpenes suggest that the substitution pattern at specific positions on the molecule is crucial for binding to P-gp.[8] The primary mechanism of action for this compound is the inhibition of the P-gp efflux function, leading to increased intracellular accumulation of P-gp substrates like daunomycin and rhodamine 123.[3][4] There is currently limited information on whether this compound affects P-gp expression or other signaling pathways.
Verapamil
Verapamil is a first-generation P-gp inhibitor with a more complex and multifaceted mechanism of action.[1][3] It can act as a competitive inhibitor , directly binding to the drug-binding sites on P-gp and competing with other substrates for efflux.[9] Additionally, some studies suggest it can also act as a non-competitive inhibitor .[9]
Furthermore, verapamil has been shown to decrease the expression of P-glycoprotein in multidrug-resistant human leukemic cell lines.[6] This effect on P-gp expression is thought to occur at the transcriptional or post-transcriptional level, as verapamil treatment leads to a decrease in P-gp mRNA levels.[6] This dual action of inhibiting P-gp function and reducing its expression makes verapamil a valuable tool for studying MDR. However, its clinical use as a chemosensitizer is limited by its cardiovascular side effects.
Signaling Pathways and Experimental Workflows
P-glycoprotein Inhibition Mechanisms
The following diagram illustrates the general mechanisms by which P-gp inhibitors can counteract multidrug resistance.
Caption: Mechanisms of P-gp inhibition by this compound and Verapamil.
Experimental Workflow: Rhodamine 123 Efflux Assay
The Rhodamine 123 (Rho123) efflux assay is a common method to assess P-gp function. Rho123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence.
Caption: Workflow for a Rhodamine 123 efflux assay.
Experimental Protocols
Rhodamine 123 Efflux Assay
This protocol is a generalized procedure for assessing P-gp inhibition using a fluorescent substrate.
-
Cell Culture: Culture multidrug-resistant (MDR) cells overexpressing P-gp (e.g., K562/ADR, MCF-7/ADR) and a corresponding parental sensitive cell line.
-
Cell Seeding: Seed the cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the P-gp inhibitor (this compound or verapamil) for a specified time (e.g., 1 hour) at 37°C. Include a positive control (a known P-gp inhibitor like verapamil) and a negative control (vehicle).
-
Substrate Loading: Add the fluorescent P-gp substrate, Rhodamine 123 (final concentration typically 1-5 µM), to all wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer. Excitation and emission wavelengths for Rhodamine 123 are typically around 485 nm and 528 nm, respectively.
-
Data Analysis: Quantify the increase in intracellular fluorescence in the presence of the inhibitor compared to the control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
-
Membrane Preparation: Isolate cell membranes containing P-gp from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).
-
Assay Setup: In a 96-well plate, add the P-gp-containing membranes to a reaction buffer containing ATP and MgCl2.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or verapamil) to the wells. Include a basal control (no inhibitor) and a positive control (a known modulator of P-gp ATPase activity).
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the inhibitor on P-gp ATPase activity. Some inhibitors stimulate ATPase activity at low concentrations and inhibit it at higher concentrations. The results can provide insights into the nature of the interaction between the inhibitor and P-gp.
Conclusion
Both this compound and verapamil are effective inhibitors of P-glycoprotein, but they exhibit distinct characteristics. Verapamil, a first-generation inhibitor, has a well-documented dual mechanism of inhibiting P-gp function and expression, but its clinical application is hampered by its primary pharmacological effects. This compound, a natural product, emerges as a highly potent P-gp inhibitor that directly targets the transporter's efflux function.
For researchers investigating the direct inhibition of P-gp transport, this compound represents a powerful tool. Verapamil remains a valuable reference compound and is useful for studies exploring the modulation of P-gp expression. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the desired mechanism of action to be investigated. Further head-to-head comparative studies are warranted to definitively establish the relative potency and full mechanistic profile of this compound in relation to verapamil.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A: A Potent Jatrophane Diterpene in Overcoming Multidrug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
Pepluanin A, a jatrophane diterpene isolated from the plant Euphorbia peplus, has emerged as a significant lead compound in the quest to overcome multidrug resistance (MDR) in cancer therapy.[1] Its potent inhibitory activity against P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, positions it as a promising candidate for chemosensitizing agents. This guide provides a comparative analysis of this compound with other notable jatrophane diterpenes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of oncology and drug discovery.
Comparative Biological Activity of Jatrophane Diterpenes
The efficacy of this compound and other jatrophane diterpenes in reversing MDR and exhibiting cytotoxicity is summarized below. The data highlights the structure-activity relationships within this class of compounds, where specific substitutions on the jatrophane skeleton significantly influence their biological activity.
Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| This compound | K562/R7 (human leukemic cells) | Daunomycin Transport Inhibition | >2-fold more potent than Cyclosporin A | [1] |
| Pepluanin B | K562/R7 (human leukemic cells) | Daunomycin Transport Inhibition | Less active than this compound | [1] |
| Pepluanin C | K562/R7 (human leukemic cells) | Daunomycin Transport Inhibition | Less active than this compound | [1] |
| Pepluanin D | K562/R7 (human leukemic cells) | Daunomycin Transport Inhibition | Inactive | [1] |
| Pepluanin E | K562/R7 (human leukemic cells) | Daunomycin Transport Inhibition | Inactive | [1] |
| Euphodendroidin D | Not specified | Daunomycin-efflux inhibition | ~2-fold more potent than Cyclosporin A | [2] |
| Jatrophane Epieuphoscopin B | MDR1-transfected mouse lymphoma | Mitoxantrone Efflux Inhibition | IC50: 1.71 ± 0.83 µM |
Table 2: Cytotoxic Activity of Jatrophane Diterpenes
| Compound | Cell Line(s) | Assay | IC50 Values | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB Assay | 1.8 µM | |
| Euphohelinoids (various) | HepG2, HeLa, HL-60, SMMC-7721 | Not specified | 8.1 to 29.7 μM | |
| Euphoscopin C | A549 (paclitaxel-resistant lung cancer) | Not specified | 6.9 µM | |
| Euphorbiapene D | A549 (paclitaxel-resistant lung cancer) | Not specified | 7.2 µM | |
| Euphoheliosnoid A | A549 (paclitaxel-resistant lung cancer) | Not specified | 9.5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
P-glycoprotein Inhibition Assay: Daunorubicin Accumulation via Flow Cytometry
This assay quantifies the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent chemotherapeutic drug daunorubicin from MDR cancer cells.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., K562/R7, MCF-7/ADR)
-
Parental sensitive cell line (e.g., K562, MCF-7)
-
Daunorubicin hydrochloride
-
Test compounds (this compound and other jatrophanes)
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the MDR and parental cell lines in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells in the exponential growth phase and wash with PBS. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitors: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 30 minutes at 37°C.
-
Daunorubicin Addition: Add daunorubicin to each tube at a final concentration of 5 µM.
-
Incubation: Incubate the cells for 1 hour at 37°C, protected from light.
-
Washing: Stop the incubation by adding 2 mL of ice-cold PBS. Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence of daunorubicin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575-625 nm.
-
Data Analysis: Record the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition by comparing the MFI of treated cells to the control cells. Determine the IC50 value, the concentration of the inhibitor that reduces the daunorubicin efflux by 50%.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.[3][4][5][6]
Materials:
-
Cancer cell lines
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound and many other jatrophane diterpenes exert their MDR-reversing effect is through the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, these compounds allosterically or competitively inhibit its function, leading to the intracellular accumulation of chemotherapeutic drugs to cytotoxic levels.
While direct P-gp inhibition is the primary mechanism for many jatrophanes, some members of this class, such as jatrophone, have been shown to influence cellular signaling pathways that can also contribute to overcoming drug resistance. Jatrophone has been reported to down-regulate the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells. This pathway is crucial for cell survival, proliferation, and the expression of anti-apoptotic proteins. Its inhibition can lead to increased sensitivity to apoptosis-inducing chemotherapeutic agents.
Further research is warranted to determine if this compound and other highly potent jatrophanes also modulate these or other signaling pathways in addition to their direct action on P-glycoprotein. Understanding the full spectrum of their molecular interactions will be crucial for their development as effective and safe chemosensitizers in cancer therapy.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Pepluanin A's Efficacy as a P-glycoprotein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A's performance as a P-glycoprotein (Pgp) inhibitor against other established modulators. Experimental data, detailed protocols, and a mechanistic pathway are presented to facilitate a comprehensive evaluation for research and drug development in the context of overcoming multidrug resistance (MDR) in cancer.
Comparative Efficacy of P-glycoprotein Inhibitors
This compound, a jatrophane diterpene isolated from Euphorbia peplus L., has demonstrated significant potential as a modulator of multidrug resistance by potently inhibiting the P-glycoprotein (Pgp) efflux pump.[1][2] The following table summarizes the available quantitative data on the efficacy of this compound in comparison to other known Pgp inhibitors.
| Compound | Target | Assay | Relative Potency/IC50 | Source |
| This compound | P-glycoprotein (Pgp) | Daunomycin Transport Inhibition | At least 2-fold more potent than Cyclosporin A | [1][2][3] |
| Cyclosporin A | P-glycoprotein (Pgp) | General Pgp Inhibition | IC50: 3.2 µM | [4] |
| Doxorubicin Transport Inhibition | IC50: 3.66 µM | [5] | ||
| Vinblastine Transport Inhibition | IC50: 5.10 µM | [5] | ||
| Valspodar (SDZ PSC 833) | P-glycoprotein (Pgp) | General Pgp Inhibition | IC50: 0.49 µM | [4] |
| Doxorubicin Transport Inhibition | IC50: 0.29 µM | [5] | ||
| Vinblastine Transport Inhibition | IC50: 1.06 µM | [5] |
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance. It actively transports a wide range of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy. This compound exerts its effect by directly inhibiting the function of P-gp. This inhibition leads to the accumulation of cytotoxic drugs inside the cancer cell, restoring their therapeutic effect and ultimately leading to apoptosis.
Mechanism of P-glycoprotein inhibition by this compound.
Experimental Protocols
To validate the Pgp inhibitory activity of this compound and compare it with other modulators, a cellular drug transport assay is commonly employed. The following is a generalized protocol for a daunomycin efflux assay.
Objective: To quantify the inhibition of Pgp-mediated daunomycin efflux by this compound.
Materials:
-
Pgp-overexpressing cancer cell line (e.g., MCF-7/ADR, KB-V1)
-
Parental cancer cell line (e.g., MCF-7, KB)
-
Daunomycin (fluorescent Pgp substrate)
-
This compound
-
Reference Pgp inhibitors (e.g., Cyclosporin A, Verapamil)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the Pgp-overexpressing and parental cell lines in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Drug Loading: Incubate the cells with a defined concentration of daunorubicin (e.g., 5 µM) for a specified period (e.g., 60 minutes) to allow for intracellular accumulation.
-
Efflux Initiation: Wash the cells with ice-cold PBS to remove extracellular daunorubicin. Add fresh, pre-warmed medium containing various concentrations of this compound or a reference inhibitor.
-
Efflux Period: Incubate the cells for a defined period (e.g., 60-120 minutes) to allow for Pgp-mediated efflux of daunorubicin.
-
Quantification of Intracellular Daunorubicin:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer.
-
Alternatively, detach the cells and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of daunorubicin efflux for each concentration of the inhibitor compared to the untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Workflow for assessing P-glycoprotein inhibition.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pepluanin A and Cyclosporin A, focusing on their efficacy as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. While Cyclosporin A is a well-established immunosuppressant with known P-gp inhibitory activity, this compound has emerged as a potent, naturally derived P-gp inhibitor. This document synthesizes available experimental data to offer a clear perspective on their relative performance.
At a Glance: Comparative Efficacy
The primary mechanism of comparison between this compound and Cyclosporin A in the current scientific literature is their ability to inhibit the P-gp efflux pump. Experimental evidence indicates that this compound is a significantly more potent inhibitor of P-gp-mediated drug transport than Cyclosporin A.
Quantitative Data Summary
The following table summarizes the quantitative comparison of the P-gp inhibitory activity of this compound and Cyclosporin A. The data is based on studies measuring the inhibition of P-gp-mediated daunomycin transport in the P-gp-overexpressing human leukemic cell line, K562/R7.
| Compound | Target | Assay | Key Findings | IC50 (µM) | Reference |
| This compound | P-glycoprotein (P-gp/MDR1) | Inhibition of P-gp-mediated daunomycin transport | At least 2-fold more potent than Cyclosporin A | ~1.6 (estimated) | [1] |
| Cyclosporin A | P-glycoprotein (P-gp/MDR1) | Inhibition of P-gp-mediated daunomycin transport | Standard P-gp inhibitor used as a reference | ~3.2 | [2] |
Note: The IC50 value for this compound is estimated based on the reported relative potency compared to Cyclosporin A in the same study.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells. This reduces the intracellular drug concentration and leads to multidrug resistance. Both this compound and Cyclosporin A inhibit P-gp, thereby increasing the intracellular accumulation and efficacy of co-administered P-gp substrates.
Experimental Protocols
The following is a representative protocol for a P-glycoprotein inhibition assay based on the methodology used in comparative studies.
Objective: To determine the inhibitory effect of test compounds (this compound and Cyclosporin A) on the P-gp-mediated efflux of a fluorescent substrate (daunomycin) from P-gp-overexpressing cells.
Materials:
-
Cell Line: K562/R7, a human leukemic cell line overexpressing P-glycoprotein.
-
Fluorescent Substrate: Daunomycin.
-
Test Compounds: this compound, Cyclosporin A.
-
Assay Buffer: RPMI-1640 medium without phenol red, supplemented with 10% fetal bovine serum.
-
Instrumentation: Flow cytometer.
Procedure:
-
Cell Preparation: K562/R7 cells are cultured to a density of approximately 5 x 10^5 cells/mL.
-
Incubation with Inhibitors: Cells are harvested, washed, and resuspended in assay buffer. The cell suspension is then incubated with various concentrations of this compound or Cyclosporin A for 30 minutes at 37°C.
-
Substrate Loading: Daunomycin is added to the cell suspension to a final concentration of 5 µM and incubated for a further 60 minutes at 37°C in the dark.
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.
-
Flow Cytometry Analysis: The intracellular fluorescence of daunomycin is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.
-
Data Analysis: The mean fluorescence intensity of the cell population is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control (cells treated with daunomycin alone). The IC50 value (the concentration of inhibitor required to reduce the P-gp-mediated efflux by 50%) is then determined from the dose-response curve.
Conclusion
Based on the available data, this compound is a more potent inhibitor of P-glycoprotein than Cyclosporin A, with an efficacy reported to be at least two-fold higher in inhibiting daunomycin transport. This suggests that this compound could be a valuable tool for researchers studying P-gp-mediated multidrug resistance and may have potential as a lead compound for the development of novel MDR modulators. It is important to note that this comparison is specific to their P-gp inhibitory activity, and no evidence has been found to suggest that this compound possesses the immunosuppressive properties characteristic of Cyclosporin A. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Independent Verification of Pepluanin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A's performance with other alternatives, supported by experimental data. It delves into the available research on its mechanism of action as a P-glycoprotein inhibitor and explores potential intracellular signaling pathways by drawing comparisons with related compounds.
This compound: A Potent P-glycoprotein Inhibitor
This compound, a jatrophane diterpene isolated from Euphorbia peplus L., has been identified as a potent inhibitor of P-glycoprotein (P-gp).[1] P-gp is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer by reducing the intracellular concentration of chemotherapeutic agents.[2][3]
The primary mechanism of action of this compound is the direct inhibition of P-gp's efflux pump activity.[4] It achieves this by binding to the active sites of P-gp, thereby preventing the transport of anticancer drugs such as daunomycin and epirubicin out of the cell.[4] This leads to an accumulation of these drugs within resistant cancer cells, restoring their cytotoxic efficacy.[4]
Quantitative Comparison of P-glycoprotein Inhibitory Activity
The following table summarizes the P-gp inhibitory activity of this compound in comparison to other known inhibitors. The data is presented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.
| Compound | P-gp Substrate | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Daunomycin | L1210/MDR | Reported to be at least 2-fold more potent than Cyclosporin A | [1][5] |
| Cyclosporin A | Daunomycin | L1210/MDR | ~0.9 | [1] |
| Verapamil | Rhodamine 123 | MCF7R | 3.8 ± 0.5 | [6] |
| Tariquidar | Rhodamine 123 | MCF-7/ADR | 0.025 | [7] |
| Kaempferol | Vinblastine | KB-V1 | ~10 | [8] |
| Quercetin | Vinblastine | KB-V1 | >50 | [8] |
Experimental Protocols for Assessing P-glycoprotein Inhibition
Several in vitro assays are commonly used to determine the P-gp inhibitory potential of a compound. These methods are crucial for the independent verification of the mechanism of action of molecules like this compound.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp leads to an increase in intracellular fluorescence.
-
Cell Seeding: P-gp-overexpressing cells (e.g., MCF7/ADR, KB-V1) and their parental non-resistant cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30-60 minutes).
-
Substrate Addition: Rhodamine 123 is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60-90 minutes).
-
Fluorescence Measurement: After incubation, cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123. The intracellular fluorescence is then measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to calculate the percentage of P-gp inhibition and subsequently the IC₅₀ value.[6]
Bidirectional Transport Assay using Caco-2 Cell Monolayers
This assay is considered the "gold standard" for assessing P-gp inhibition and is recommended by regulatory agencies like the FDA.[9][10] Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal barrier and expresses P-gp on the apical surface.
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The experiment measures the transport of a P-gp substrate (e.g., digoxin) in both directions across the cell monolayer: from the apical (A) to the basolateral (B) side and from the B to the A side.
-
Inhibitor Treatment: The transport of the P-gp substrate is measured in the absence and presence of the test inhibitor (e.g., this compound) in both compartments.
-
Sample Analysis: Samples are collected from both compartments at specific time points and the concentration of the P-gp substrate is quantified using methods like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. A high B-to-A Papp compared to the A-to-B Papp indicates active efflux by P-gp. A reduction in the efflux ratio (Papp B-A / Papp A-B) in the presence of the inhibitor signifies P-gp inhibition.[10]
Signaling Pathways: A Comparative Perspective
While direct independent verification of the intracellular signaling pathways modulated by this compound is not yet available in the scientific literature, insights can be gained by examining related compounds, particularly other jatrophane diterpenes.
Jatrophone , another jatrophane diterpene, has been shown to induce apoptosis and autophagy in resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway .[11] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition can lead to cancer cell death.
The following diagram illustrates the experimental workflow for assessing P-gp inhibition.
Caption: Workflow for determining P-gp inhibitory activity.
Given the structural similarity between this compound and jatrophone, it is plausible that this compound may also exert its anti-cancer effects through modulation of similar signaling pathways in addition to its direct P-gp inhibition. Further research is warranted to investigate this possibility.
The diagram below depicts the PI3K/Akt/NF-κB signaling pathway, which is inhibited by the related jatrophane diterpene, jatrophone.
Caption: Jatrophone's inhibition of the PI3K/Akt/NF-κB pathway.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent P-glycoprotein inhibitor, a mechanism with significant implications for overcoming multidrug resistance in cancer. While independent verification studies specifically detailing its impact on intracellular signaling pathways are lacking, comparative analysis with structurally related compounds like jatrophone suggests that its anti-cancer activity may extend beyond P-gp inhibition to include the modulation of key survival pathways such as PI3K/Akt/NF-κB.
Future research should focus on independently verifying the P-gp inhibitory activity of this compound across a broader range of cancer cell lines and P-gp substrates. Furthermore, detailed investigations into its effects on intracellular signaling cascades are crucial to fully elucidate its mechanism of action and to identify potential synergistic therapeutic strategies. Such studies will be instrumental in advancing the development of this compound as a potential chemosensitizing agent in cancer therapy.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pepluanin A's P-glycoprotein Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potency and Mechanisms of Pepluanin A in Overcoming Multidrug Resistance
This compound, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells. This guide provides a statistical and mechanistic comparison of this compound with other known P-gp inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and potential application of this natural compound in drug development.
Quantitative Comparison of P-glycoprotein Inhibitory Activity
The inhibitory potency of this compound and its analogues, along with established P-gp inhibitors, is summarized in Table 1. While a specific IC50 value for this compound is not consistently reported in the literature, its activity has been shown to be at least twofold higher than that of Cyclosporin A in P-gp-mediated daunomycin transport assays.[1] For a quantitative reference, the EC50 value of a structurally related jatrophane diterpene, Euphosorophane A, is included, highlighting the potential high potency of this class of compounds. It is important to note that IC50 and EC50 values can vary significantly based on the experimental conditions, including the cell line, substrate, and specific assay used.[2]
Table 1: Comparative Inhibitory Potency against P-glycoprotein
| Compound | Class | IC50 / EC50 (nM) | Cell Line | Substrate | Reference |
| This compound | Jatrophane Diterpene | >2x more potent than Cyclosporin A | - | Daunomycin | [1] |
| Euphosorophane A | Jatrophane Diterpene | 92.68 ± 18.28 | MCF-7/ADR | Doxorubicin | |
| Verapamil | Phenylalkylamine (First-generation inhibitor) | ~1100 - 4500 | Caco-2, MCF-7/ADR | Digoxin, Rhodamine 123 | [3] |
| Cyclosporin A | Cyclic Peptide (First-generation inhibitor) | ~1000 - 5000 | Caco-2, MCF-7/ADR | Digoxin, Rhodamine 123 | |
| Tariquidar | Third-generation inhibitor | ~5 - 50 | Various | Various |
Note: IC50/EC50 values are approximate and collated from various sources for comparative purposes. Direct comparison should be made with caution due to differing experimental conditions.
Mechanistic Insights: How this compound and Alternatives Inhibit P-glycoprotein
P-glycoprotein inhibitors can act through various mechanisms, primarily by competing with substrates for binding to the transporter or by interfering with the ATP hydrolysis that fuels the efflux pump.
This compound and other jatrophane diterpenes are thought to act as competitive inhibitors, binding to the substrate-binding pocket of P-gp and thereby preventing the efflux of chemotherapeutic agents.[4] Some studies also suggest that certain diterpenes can modulate the ATPase activity of P-gp, which is essential for its transport function.
First-generation inhibitors like Verapamil and Cyclosporin A also act as competitive substrates for P-gp. However, their clinical utility is limited by the high concentrations required for effective P-gp inhibition, which can lead to off-target toxicities.
Third-generation inhibitors , such as Tariquidar , were developed for higher potency and specificity, with less interaction with other physiological pathways. They are potent non-competitive or competitive inhibitors of P-gp.
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and the points of inhibition by various compounds.
Caption: Mechanism of P-gp inhibition.
Experimental Protocols
Accurate assessment of P-gp inhibition is crucial for the development of effective MDR reversal agents. Below are detailed methodologies for two common in vitro assays used to evaluate the inhibitory effects of compounds like this compound.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, in P-gp-overexpressing cells. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and a parental sensitive cell line (e.g., MCF-7).
-
Rhodamine 123 solution.
-
Test compounds (e.g., this compound) and a positive control inhibitor (e.g., Verapamil).
-
Cell culture medium and phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed the P-gp-overexpressing and parental cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in culture medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.
-
Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Rhodamine 123 assay workflow.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp).
-
Test compounds and a positive control (e.g., Verapamil).
-
ATP solution.
-
A detection reagent for inorganic phosphate (Pi), such as a malachite green-based reagent.
-
96-well clear plates.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing P-gp membranes, the test compound at various concentrations, and a buffer solution in a 96-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., ~620 nm for malachite green).
-
A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced.
-
The ATPase activity is calculated as the amount of Pi produced per unit time per amount of P-gp protein. The effect of the test compound on this activity is then determined.
Caption: ATPase assay workflow.
Conclusion
This compound and related jatrophane diterpenes represent a promising class of natural compounds for overcoming P-gp-mediated multidrug resistance. Their high potency, as suggested by preliminary data, warrants further investigation and direct comparative studies to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a standardized framework for researchers to conduct such evaluations and contribute to the development of novel and effective cancer chemotherapeutics.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pepluanin A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Pepluanin A are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a jatrophane diterpene with significant biological activity. Adherence to these protocols is critical in minimizing exposure risks and maintaining a safe research environment.
This compound is a potent inhibitor of P-glycoprotein (Pgp)-mediated daunomycin transport, indicating its cytotoxic potential.[1][2][3] As with all cytotoxic compounds, it must be handled with the utmost care throughout its lifecycle in the laboratory, from receipt to disposal. The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous waste.
I. Personal Protective Equipment (PPE) and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment should be conducted by qualified personnel. The appropriate PPE must be worn at all times when handling this compound and its associated waste.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| General Handling | Chemical-resistant nitrile gloves, safety goggles, and a fully buttoned lab coat. |
| Handling Powders | In addition to the above, a properly fitted N95 or higher-rated respirator should be used to prevent inhalation of aerosolized particles. |
| Spill Cleanup | Double-gloving with chemical-resistant gloves, disposable gown, shoe covers, and a full-face respirator may be required depending on the spill size. |
II. Step-by-Step Disposal Procedures
The primary methods for the disposal of cytotoxic waste are incineration at high temperatures or chemical deactivation.[1] The specific method should be in accordance with local, state, and federal regulations.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be treated as cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable labware. These items should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" with the universal biohazard symbol.
-
Liquid Waste: Unused solutions of this compound, contaminated solvents, and media should be collected in a dedicated, sealed, and shatterproof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name and concentration.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be immediately placed in a puncture-proof sharps container designated for cytotoxic waste.
Step 2: Waste Containment and Storage
All cytotoxic waste containers should be kept closed when not in use and stored in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
Step 3: Chemical Deactivation (if applicable and validated)
Note: This is a general procedure and must be validated for this compound before implementation.
-
Preparation: In a designated fume hood, prepare a deactivating solution, such as a freshly prepared 10% solution of sodium hypochlorite (bleach).
-
Deactivation: Slowly add the this compound liquid waste to the deactivating solution with constant stirring. The volume of the deactivating solution should be in excess to ensure complete reaction. Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Neutralization: After the reaction is complete (allow for a sufficient reaction time, e.g., 24 hours), neutralize the solution to a pH between 6 and 8 using a suitable neutralizing agent (e.g., sodium bisulfite for excess hypochlorite, followed by acid or base as needed).
-
Final Disposal: Even after deactivation, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor.
Step 4: Professional Waste Disposal
All segregated and properly labeled this compound waste must be disposed of through a certified hazardous waste management company. Ensure that all required documentation is completed in accordance with regulatory requirements.
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp absorbent paper to avoid generating dust.
-
Clean the Spill: Carefully clean the area using a decontaminating solution (e.g., 10% bleach solution), working from the outer edge of the spill towards the center.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Decontaminate: Thoroughly decontaminate the area again with the decontaminating solution, followed by a final rinse with water.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Pepluanin A, a jatrophane diterpene and a potent P-glycoprotein (P-gp) inhibitor.[1][2] Due to the limited availability of specific safety data for this compound, this document establishes protocols based on best practices for handling potent bioactive compounds and chemicals of unknown toxicity. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
All personnel handling this compound, in both powder and solution form, must adhere to the following minimum personal protective equipment requirements. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[3] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols to the eyes and face.[3] |
| Respiratory Protection | An approved N95 or higher-level respirator. | Prevents inhalation of the compound, especially when handling the powder form or if aerosol generation is possible.[3] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area.[3] |
II. Operational Plan: Handling and Preparation of Solutions
All procedures involving the handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate sterile, sealed vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Experimental Protocol:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or BSC is certified and functioning correctly.
-
Cover the work surface with a plastic-backed absorbent pad. This should be disposed of as hazardous waste after each use.[3]
-
Assemble all necessary materials within the containment area before beginning work.
-
-
Weighing the Compound:
-
Don the full required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood or BSC.
-
Use anti-static weighing paper or a tared vial to minimize powder dispersal.
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. This compound is known to be soluble in DMSO.[4]
-
Securely cap the vial.
-
Gently vortex the solution until the this compound is completely dissolved.
-
-
Storage of Stock Solutions:
-
Clearly label all vials containing this compound with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
For long-term storage, it is recommended to store this compound in powder form at -20°C and in solvent at -80°C.[2]
-
III. Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated disposable items, including gloves, gowns, shoe covers, absorbent pads, and pipette tips, must be placed in a designated, puncture-proof, and leak-proof hazardous waste container with a lid. The container must be clearly labeled "Hazardous Chemical Waste." |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
IV. Emergency Procedures: Spill and Exposure
A spill kit appropriate for cytotoxic and potent compounds must be readily available in all areas where this compound is handled.
Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill location.
-
Don PPE: Before any cleanup is attempted, don the full PPE ensemble as detailed in the PPE table.
-
Containment: For liquid spills, cover with an absorbent material from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
